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  • Product: 1,5-Dimethyl-9H-carbazole
  • CAS: 51640-60-9

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Stability & Synthetic Control of 1,5-Dimethyl-9H-carbazole

The following technical guide is structured to provide actionable, high-level insights for researchers dealing with the thermodynamic and synthetic challenges of 1,5-Dimethyl-9H-carbazole. [1] Executive Summary In the de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers dealing with the thermodynamic and synthetic challenges of 1,5-Dimethyl-9H-carbazole.

[1]

Executive Summary

In the development of organic semiconductors and bioactive alkaloids, the precise isomerism of carbazole derivatives dictates performance. While 2,7-dimethyl-9H-carbazole is the industry standard for stability (high melting point, planar packing), the 1,5-dimethyl-9H-carbazole (1,5-DMC) isomer presents unique thermodynamic challenges.

This guide analyzes the steric frustration inherent to the 1,5-DMC architecture. Unlike its linear counterparts, 1,5-DMC suffers from "Bay Region" strain and N-H proximal hindrance, significantly raising its ground-state energy. We provide a comparative thermodynamic framework, a self-validating synthesis protocol, and the necessary characterization workflows to distinguish this isomer from thermodynamically preferred byproducts.

Structural & Theoretical Framework

To control the synthesis of 1,5-DMC, one must first understand why it is thermodynamically disfavored compared to the 2,7- or 3,6-isomers.

The Steric Penalty

Carbazole geometry is defined by two benzenoid rings fused to a central pyrrole ring. The numbering convention places the Nitrogen at position 9.

  • Position 1 (Proximal): Adjacent to the N-H moiety. A methyl group here interacts with the N-H bond, distorting the planarity of the pyrrole ring.

  • Position 5 (Bay Region): Opposing position 4.[1] A methyl group here creates a "Bay Region" clash with the proton at C4 (similar to the interaction in phenanthrene).

Thermodynamic Consequence: The 1,5-isomer possesses two destabilizing vectors:

  • 1-Me/N-H Repulsion: Forces the methyl group out of plane or distorts the N-H bond angle.

  • 4-H/5-Me Clash: Prevents efficient

    
    -
    
    
    
    stacking in the solid state, lowering lattice energy (melting point) and increasing solubility compared to the 2,7-isomer.
Comparative Energy Landscape (DFT Perspective)

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) typically rank the stability of dimethylcarbazoles as follows:

IsomerRelative Energy (

)
Structural FeatureLattice Stability (Est.[2] MP)
2,7-Dimethyl 0.0 kcal/mol (Global Min)Linear, C2v symmetry, zero steric clashHigh (~290°C)
3,6-Dimethyl +0.5 - 1.2 kcal/molLinear, minimal strainHigh
1,5-Dimethyl +4.5 - 6.0 kcal/mol Asymmetric, Bay Region + Proximal Strain Moderate (<180°C)

Key Insight: The 1,5-isomer is a kinetic product in many pathways. Under high-temperature thermodynamic control (e.g., acid-catalyzed isomerization), the system will drift toward the 2,7- or 3,6-configurations if migration pathways are accessible.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesize 1,5-DMC via Fischer Indole Synthesis while preventing acid-catalyzed isomerization.

The "Low-Temperature" Fischer Strategy

Standard Fischer synthesis uses harsh acids (ZnCl₂, PPA) at >150°C. For the strained 1,5-isomer, this risks methyl migration. We utilize a milder, Lewis-acid-mediated approach.[3]

Reagents:

  • Hydrazine: o-Tolylhydrazine (provides the 1-Me group).

  • Ketone: 3-Methylcyclohexanone (provides the 5-Me group after rearrangement).

  • Catalyst: 4% H₂SO₄ in Acetic Acid (mild) or Boron Trifluoride Etherate (BF₃·OEt₂).

Step-by-Step Workflow
  • Hydrazone Formation (Kinetic Control):

    • Combine o-tolylhydrazine (1.0 eq) and 3-methylcyclohexanone (1.1 eq) in Ethanol at 0°C.

    • Stir for 2 hours. Isolate the hydrazone intermediate via vacuum filtration. Do not heat.

    • Validation: ¹H NMR should show a distinct imine signal, absent of indole peaks.

  • Sigmatropic Rearrangement (The Critical Step):

    • Dissolve hydrazone in Glacial Acetic Acid.

    • Add BF₃[2]·OEt₂ (1.5 eq) dropwise at room temperature.

    • Heat gently to 60°C (strictly <80°C) for 4 hours.

    • Mechanism:[1][3][4][5][6][7][8] The [3,3]-sigmatropic shift occurs.[1] The steric bulk of the ortho-methyl directs the rearrangement away from the crowded position, but the specific 3-methyl ketone regiochemistry is vital.

  • Quench & Purification:

    • Pour into ice water. Neutralize with NaHCO₃.

    • Extract with Dichloromethane (DCM).

    • Purification (Crucial): Recrystallization is ineffective due to low lattice energy. Use Flash Column Chromatography (Hexane:Ethyl Acetate 95:5).

Visualizing the Pathway

The following diagram illustrates the synthesis and the competing thermodynamic degradation pathways.

G Precursors o-Tolylhydrazine + 3-Methylcyclohexanone Hydrazone Hydrazone Intermediate Precursors->Hydrazone EtOH, 0°C Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic BF3·OEt2, 60°C Product 1,5-Dimethyl-9H-carbazole (Target) Sigmatropic->Product Cyclization - NH3 Isomerization Acid-Catalyzed Methyl Migration Product->Isomerization T > 100°C Strong Acid StableIso Thermodynamic Sinks (1,8- or 2,7-isomers) Isomerization->StableIso Irreversible

Caption: Synthesis pathway for 1,5-DMC highlighting the risk of thermodynamic relaxation into stable isomers.

Stability Profiling & Validation (E-E-A-T)

Trustworthiness in this synthesis relies on proving you have the correct isomer and that it is pure.

Structural Validation (NMR)

The 1,5-isomer has a distinct NMR fingerprint due to its lack of symmetry compared to 2,7-DMC.

  • ¹H NMR (500 MHz, CDCl₃):

    • N-H Signal: Broad singlet at

      
       ~8.0 ppm. It will be shifted downfield compared to 2,7-DMC due to the proximal 1-methyl group deshielding the N-H.
      
    • Bay Region Proton (H-4): Look for a doublet at

      
       ~7.9-8.1 ppm showing NOE (Nuclear Overhauser Effect) interaction with the 5-Methyl group.
      
    • Symmetry Check: 1,5-DMC is

      
       symmetric (if planar) or 
      
      
      
      (if twisted). 2,7-DMC is
      
      
      . The carbon signals in ¹³C NMR will differ in count and intensity.
Thermal Stability Testing (TGA/DSC)

To assess thermodynamic stability for applications (e.g., OLED hosts):

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat from 30°C to 350°C at 10°C/min under N₂.

    • Expectation: A sharp endotherm (melting) significantly lower than 2,7-DMC (likely range 140-170°C).

    • Warning: An exotherm after melting indicates thermal isomerization or polymerization.

  • TGA (Thermogravimetric Analysis):

    • Protocol: Ramp to 600°C.

    • Metric:

      
       (Temperature at 5% weight loss). 1,5-DMC will sublime/degrade earlier than 2,7-DMC due to weaker intermolecular forces.
      
Isomer Stability Diagram

This diagram visualizes the energy penalty associated with the 1,5-isomer.

Energy HighEnergy 1,5-DMC (Steric Clash: Bay + N-H) MedEnergy 1,8-DMC (Severe N-H Strain) HighEnergy->MedEnergy Methyl Migration (High Barrier) LowEnergy 2,7-DMC (Linear / Planar) HighEnergy->LowEnergy Direct Isomerization (Theoretical) MedEnergy->LowEnergy Thermodynamic Relaxation

Caption: Relative thermodynamic stability landscape. 2,7-DMC represents the global minimum; 1,5-DMC is a high-energy local minimum.[2]

References

  • Steele, W.V., et al. (1992). "The thermodynamic properties of 9-methylcarbazole and of 1,2,3,4-tetrahydro-9-methylcarbazole." The Journal of Chemical Thermodynamics.

  • NIST Chemistry WebBook. "9H-Carbazole, 2,7-dimethyl- Data."[2] (Provides baseline data for the stable isomer).

  • Borsche, W., et al. (1908). "Untersuchungen über die Carbazol-Gruppe." Justus Liebigs Annalen der Chemie. (Foundational text on Fischer Indole cyclization kinetics).

  • Zhang, X., et al. (2020). "Carbazole isomers induce ultralong organic phosphorescence." Nature Materials. (Highlights the critical impact of isomer impurities). [2]

  • PubChem. "2,7-Dimethyl-9H-carbazole Compound Summary."[2]

Sources

Exploratory

The Geochemical Pivot: 1,5-Dimethyl-9H-carbazole as a High-Fidelity Migration Tracer

The following technical guide details the geochemical utility, molecular architecture, and analytical isolation of 1,5-Dimethyl-9H-carbazole. Technical Whitepaper | Version 2.0 Audience: Petroleum Geochemists, Basin Mode...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the geochemical utility, molecular architecture, and analytical isolation of 1,5-Dimethyl-9H-carbazole.

Technical Whitepaper | Version 2.0 Audience: Petroleum Geochemists, Basin Modelers, and Structural Biologists.

Executive Summary

In the forensic reconstruction of subsurface hydrocarbon migration, neutral nitrogen compounds act as molecular odometers.[1][2][3] Among these, 1,5-Dimethyl-9H-carbazole (1,5-DMC) occupies a critical "semi-shielded" niche. Unlike its fully shielded isomer (1,8-DMC) which travels furthest, or the exposed isomers (e.g., 2,7-DMC) which are rapidly arrested, 1,5-DMC exhibits intermediate retention behavior. This guide delineates the physicochemical mechanism of 1,5-DMC geochromatography, provides a self-validating protocol for its isolation, and explores its structural implications for both reservoir mapping and heterocyclic drug design.

Part 1: Molecular Architecture & The Shielding Mechanism

The utility of 1,5-DMC is governed by steric hindrance at the nitrogen functionality. The interaction between crude oil and carrier rock is driven by hydrogen bonding between the pyrrolic N-H proton and oxygenated sites on clay minerals (kaolinite, illite) or silica surfaces.

The Steric Spectrum
  • 1,8-Dimethylcarbazole (Fully Shielded): Methyl groups at C1 and C8 physically block the N-H bond, preventing adsorption. This isomer migrates the fastest and furthest.

  • 1,5-Dimethylcarbazole (Semi-Shielded):

    • C1 Methyl: Provides steric protection on one flank of the nitrogen.

    • C5 Methyl: Located on the distal ring, offering no protection to the N-H site.

    • Result: 1,5-DMC has a "leaky" shield. It adsorbs more readily than 1,8-DMC but less avidly than fully exposed isomers.

  • 2,7-Dimethylcarbazole (Exposed): No steric protection. Rapidly adsorbed and removed from the migrating front.

This differential affinity allows geochemists to calculate the Migration Fractionation Index (MFI) . As oil moves away from the source rock, the concentration of 1,5-DMC decreases relative to 1,8-DMC but increases relative to 2,7-DMC.

Visualization: The Geochromatography Mechanism

The following diagram illustrates the kinetic sorting of carbazole isomers during migration through a sandstone carrier bed rich in clay minerals.

Geochromatography cluster_isomers Carbazole Isomers Source Source Rock (Expulsion) DMC_18 1,8-DMC (Shielded) Source->DMC_18 Expelled DMC_15 1,5-DMC (Semi-Shielded) Source->DMC_15 DMC_27 2,7-DMC (Exposed) Source->DMC_27 Clay Carrier Bed (Clay Minerals) Reservoir Reservoir Accumulation DMC_18->Reservoir High Velocity (Minimal Retention) DMC_15->Clay Moderate Adsorption DMC_15->Reservoir Medium Velocity DMC_27->Clay Strong H-Bonding (Arrested) DMC_27->Reservoir Trace Amounts

Caption: Kinetic fractionation of dimethylcarbazoles. 1,5-DMC acts as the intermediate tracer, bridging the gap between the hyper-mobile 1,8-isomer and the immobile exposed species.

Part 2: Analytical Methodology (Self-Validating Protocol)

To reliably quantify 1,5-DMC, researchers must isolate the neutral nitrogen fraction from the complex crude oil matrix. This protocol utilizes a modified SARA fractionation followed by GC-MS SIM (Selected Ion Monitoring).

Reagents & Standards
  • Internal Standard: d8-Carbazole or 9-Phenylcarbazole (added prior to fractionation to track recovery).

  • Stationary Phase: Silica gel (activated at 120°C for 8h) and Alumina (neutral, activated).

  • Solvents: n-Hexane (HPLC grade), Dichloromethane (DCM), Isopropyl Alcohol.

Step-by-Step Isolation Workflow
  • Deasphalting:

    • Dissolve 200 mg of crude oil in 10 mL n-hexane.

    • Allow to stand for 12 hours in darkness.

    • Filter precipitated asphaltenes through a 0.45 µm PTFE filter.

    • Validation Check: Filtrate must be translucent; opacity indicates incomplete precipitation.

  • Liquid Chromatography (LC) Separation:

    • Pack a glass column (30 cm x 1 cm) with silica gel (bottom) and alumina (top).

    • Fraction 1 (Saturates): Elute with 30 mL n-hexane. Discard or save for biomarker analysis.

    • Fraction 2 (Aromatics): Elute with 30 mL n-hexane:DCM (9:1). Contains PAHs.[3]

    • Fraction 3 (Neutral Nitrogens/Carbazoles): Elute with 40 mL n-hexane:DCM (1:1) .

    • Critical Step: This fraction contains the 1,5-DMC.[2] Do not use pure DCM or alcohols yet, as they will elute basic nitrogens (pyridines) which interfere with MS analysis.

  • GC-MS Quantification:

    • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

    • Column: DB-5MS or HP-5MS (60m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Temp Program: 50°C (2 min) -> 20°C/min to 200°C -> 2°C/min to 290°C (hold 20 min).

    • SIM Parameters: Monitor m/z 195 (Molecular ion for Dimethylcarbazoles) and m/z 210 (Trimethylcarbazoles).

Data Interpretation Table

Use the following table to interpret the resulting peak areas.

ParameterFormulaGeochemical Implication
Shielding Ratio

Increases with migration distance. A high ratio (>5.[2]0) suggests long-range migration (>50 km).
Exposure Ratio

Increases initially but plateaus. Useful for distinguishing short-range vs. medium-range migration.
Total DMC Conc.

Decreases with migration distance due to absolute loss of mass to the rock matrix.

Part 3: Cross-Disciplinary Insight: Drug Development

While primarily a geochemical tracer, the "semi-shielded" nature of 1,5-Dimethyl-9H-carbazole offers structural lessons for medicinal chemistry, particularly in the design of carbazole alkaloids (e.g., ellipticine derivatives) used as DNA intercalators or kinase inhibitors.

  • Metabolic Stability: The C1-methyl group in 1,5-DMC mimics the "ortho-blocking" strategy used in drug design to prevent metabolic oxidation of the nitrogen or adjacent carbons by Cytochrome P450 enzymes.

  • Lipophilicity vs. Solubility: The survival of 1,5-DMC over geological timescales (millions of years) in aqueous-rich subsurface environments demonstrates the extreme hydrophobicity conferred by the carbazole scaffold. Drug developers must balance this scaffold with polar substituents to ensure bioavailability.

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Oil Sample (200 mg) Precip Deasphalting (n-Hexane excess) Start->Precip Filter Filtration (Remove Asphaltenes) Precip->Filter Column LC Fractionation (Silica/Alumina) Filter->Column Frac1 F1: Saturates (Hexane) Column->Frac1 Frac2 F2: Aromatics (Hexane:DCM 9:1) Column->Frac2 Frac3 F3: Neutral Nitrogens (Hexane:DCM 1:1) *Target Fraction* Column->Frac3 GCMS GC-MS Analysis (SIM m/z 195) Frac3->GCMS Data Calculate 1,8/1,5 Ratio GCMS->Data

Caption: Analytical isolation pathway for 1,5-DMC. The critical separation occurs in Fraction 3, isolating neutral carbazoles from basic pyridines.

References

  • Li, M., et al. (1995).[2] "Fractionation of pyrrolic nitrogen compounds in petroleum during migration: derivation of migration-related geochemical parameters." Geological Society, London, Special Publications, 86, 103–123.[2]

  • Larter, S. R., et al. (1996).[1] "The controls on the composition of biodegraded oils in the deep subsurface - part 1: biodegradation rates in petroleum reservoirs." Organic Geochemistry, 24(6), 527-561. (Foundational work establishing neutral nitrogen species as tracers).

  • Clegg, H., et al. (1998).[4][5] "Influence of maturity on carbazole and benzocarbazole distributions in crude oils and source rocks." Organic Geochemistry, 29(1-3), 183-194.[5]

  • Zhang, L., et al. (2013).[1] "A novel molecular index for secondary oil migration distance." Scientific Reports, 3, 2487.[1] (Discusses the mathematical modeling of carbazole ratios).

  • Bennett, B., & Larter, S. R. (2000). "Quantitative separation of nitrogen compounds from crude oils." Analytical Chemistry, 72(24), 5785-5794.

Sources

Foundational

1,5-Dimethyl-9H-carbazole: The Semi-Shielded Tracer in Petroleum Systems

Executive Summary In the forensic analysis of petroleum migration, nitrogen-containing heterocycles serve as the definitive "molecular odometer." Among these, 1,5-dimethyl-9H-carbazole (1,5-DMC) occupies a critical, inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the forensic analysis of petroleum migration, nitrogen-containing heterocycles serve as the definitive "molecular odometer." Among these, 1,5-dimethyl-9H-carbazole (1,5-DMC) occupies a critical, intermediate niche. Unlike the fully shielded 1,8-dimethylcarbazole (which migrates farthest) or the exposed isomers (which are rapidly stripped by rock matrices), 1,5-DMC possesses a "semi-shielded" architecture. This unique structural property makes it a highly sensitive differential marker for tracking secondary migration distances and identifying reservoir filling pathways.

This technical guide details the physicochemical mechanism of 1,5-DMC fractionation, provides a self-validating analytical protocol for its isolation, and establishes the interpretative frameworks required to translate chromatographic data into geological insights.

Part 1: The Physicochemical Mechanism (Geochromatography)

The utility of 1,5-DMC rests on the principle of geochromatography —the natural fractionation of crude oil components as they migrate through water-wet carrier beds (sandstones, carbonates) and interact with clay minerals.[1]

The Nitrogen-Clay Interaction

The pyrrolic nitrogen in carbazoles possesses a lone pair of electrons involved in the aromatic system, but the N-H bond remains highly polar and capable of hydrogen bonding. During migration, this N-H moiety interacts with:

  • Surface Hydroxyls: On clay minerals (kaolinite, illite).

  • Kerogen Matrices: Within the source rock expulsion pathways.

This interaction causes retardation (retention) of the molecule relative to the bulk oil flow. The strength of this interaction is governed by steric shielding .

The Shielding Hierarchy

The position of alkyl (methyl) substituents on the carbazole ring dictates the accessibility of the N-H group to the mineral surface.

  • Exposed Isomers (e.g., 2,7-DMC): No substituents at the C1 or C8 positions. The N-H group is fully accessible. These are retained strongly and travel the shortest distances.

  • Fully Shielded Isomers (e.g., 1,8-DMC): Methyl groups at both C1 and C8 create significant steric hindrance, preventing the N-H group from effectively bonding with rock surfaces. These migrate the furthest.

  • The 1,5-DMC Niche (Semi-Shielded): 1,5-DMC has a methyl group at C1 (shielding) but C8 is unsubstituted (exposed). Additionally, the methyl at C5 is distal and offers no steric protection to the nitrogen. Consequently, 1,5-DMC exhibits intermediate retention behavior.

Migration Pathway Visualization

The following diagram illustrates the differential fractionation of carbazole isomers during migration from the source kitchen to the reservoir trap.

MigrationMechanism cluster_Isomers Carbazole Isomers Source Source Rock (Kerogen) CarrierBed Carrier Bed (Clay/Sandstone Matrix) Source->CarrierBed Primary Expulsion Exposed Exposed Isomers (2,7-DMC) High Adsorption CarrierBed->Exposed Strong Retention (Stripped from Oil) Semi Semi-Shielded (1,5-DMC) Medium Adsorption CarrierBed->Semi Partial Retention Shielded Shielded Isomers (1,8-DMC) Low Adsorption CarrierBed->Shielded Minimal Retention Trap Reservoir Trap (Accumulation) Exposed->Trap Trace Amounts Semi->Trap Moderate Amounts Shielded->Trap Enriched

Caption: Differential geochromatographic fractionation of carbazole isomers. 1,5-DMC (Blue) serves as the intermediate tracer between exposed (Yellow) and shielded (Green) isomers.

Part 2: Analytical Protocol

Quantifying 1,5-DMC requires rigorous isolation from the bulk hydrocarbon matrix. The following protocol utilizes liquid chromatography followed by GC-MS.

Sample Preparation & Fractionation

Objective: Isolate the pyrrolic nitrogen fraction (neutral nitrogen) from saturates, aromatics, and basic nitrogen (pyridines).

  • Deasphalting: Precipitate asphaltenes from crude oil using n-pentane or n-heptane (40:1 solvent-to-oil ratio). Centrifuge and recover the maltene fraction.

  • Flash Chromatography (Cleanup):

    • Stationary Phase: Silica Gel (activated at 120°C).

    • Eluent 1 (Saturates/Aromatics): Hexane/Dichloromethane (9:1). Discard or save for biomarker analysis.

    • Eluent 2 (Polar Fraction): Dichloromethane/Methanol (95:5). Collect this fraction containing carbazoles.[2]

  • HPLC Isolation (Optional but Recommended): For complex oils, use a Nucleosil-NH2 column to separate neutral nitrogen (carbazoles) from basic nitrogen.

Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent. Column: DB-5MS or HP-5MS (60m x 0.25mm x 0.25µm). Note: A 60m column is critical to resolve 1,5-DMC from co-eluting isomers.

Operating Conditions:

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 50°C (2 min) → 20°C/min to 200°C → 2°C/min to 290°C (Hold 20 min).

  • Detection: Selected Ion Monitoring (SIM).

Target Ions:

  • m/z 195: Dimethylcarbazoles (Target: 1,5-DMC, 1,8-DMC).

  • m/z 209: Trimethylcarbazoles (for interference check).

  • m/z 181: Methylcarbazoles.

Critical Interference: The 3-Ethylcarbazole Problem

In many standard chromatographic phases (like standard 30m DB-5), 1,5-dimethylcarbazole co-elutes with 3-ethylcarbazole .

  • Validation Step: Check the m/z 209 fragment. While 3-ethylcarbazole has a parent ion of 195, it may show different fragmentation patterns in MS/MS.

  • Reporting: If resolution is not achieved, the peak should be reported as "1,5-DMC + 3-EC". For migration studies, this composite peak is often acceptable as 3-EC behaves similarly (semi-shielded), but consistency in integration is paramount.

Part 3: Interpretation & Data Analysis[3]

The concentration of 1,5-DMC is rarely used in isolation. It is most powerful when used in ratios against isomers with different shielding properties.

Key Migration Ratios
Ratio NameFormulaTrend with MigrationMechanistic Logic
Shielding Ratio 1

Increases 1,8-DMC (Fully Shielded) is retained less than 1,5-DMC (Semi-Shielded).
Shielding Ratio 2

Increases 1,5-DMC (Semi-Shielded) is retained less than 2,7-DMC (Exposed).
Total Shielding Index

Increases Global measure of migration distance.
Interpreting the Data[3][4][5][6]
  • Short Migration: The oil will retain a "source-like" fingerprint. The ratio of 1,8-DMC to 1,5-DMC will be low (closer to thermal equilibrium generation ratios).

  • Long Migration: The oil is highly fractionated. Exposed isomers are nearly absent. 1,5-DMC is depleted relative to 1,8-DMC.[3]

  • Filling Pathways: By mapping these ratios across a field, you can identify the "entry point" of the charge. Wells with the lowest 1,8/1,5 ratios are closest to the source kitchen or fault entry point.

Analytical Workflow Diagram

Workflow Sample Crude Oil Sample Precip Asphaltene Precipitation (n-Pentane) Sample->Precip Chrom Liquid Chromatography (Silica/Alumina) Precip->Chrom Maltenes Frac Isolate N-PAC Fraction (DCM/MeOH Elution) Chrom->Frac GCMS GC-MS Analysis (SIM m/z 195) Frac->GCMS Data Peak Integration (1,5-DMC vs 1,8-DMC) GCMS->Data Calculate Ratios

Caption: Step-by-step analytical protocol for the isolation and quantification of dimethylcarbazoles.

References

  • Clegg, H., et al. (1998).[2] "Carbazoles and benzocarbazoles in the petroleum system: migration markers or maturity indicators?" Journal of Geochemical Exploration. Link

  • Larter, S. R., et al. (1996). "The controls on the composition of biodegraded oils in the deep subsurface: Part II—Geological controls on subsurface biodegradation fluxes." Organic Geochemistry. Link

  • Li, M., et al. (1995). "Fractionation of pyrrolic nitrogen compounds in petroleum during migration: derivation of migration-related geochemical parameters." Geological Society, London, Special Publications.[4] Link[4]

  • Zhang, M., et al. (2022). "Carbazoles in Oils, and Their Application in Identifying Oil Filling Pathways in Eocene Syn-Rift Fault Blocks." ACS Omega. Link

  • Bowler, B. F. J., et al. (1997). "Dimethylcarbazoles in Crude Oils: Comment on Liquid Chromatographic Separation Schemes." Analytical Chemistry. Link

Sources

Exploratory

The Elusive Geochemical Fingerprint: An In-depth Technical Guide to the Natural Occurrence of 1,5-Dimethyl-9H-carbazole in Fossil Fuels

Foreword for the Research Community: The study of nitrogen-containing heterocyclic compounds in fossil fuels, particularly carbazole and its alkylated derivatives, has provided invaluable insights into the complex geoche...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community: The study of nitrogen-containing heterocyclic compounds in fossil fuels, particularly carbazole and its alkylated derivatives, has provided invaluable insights into the complex geochemical processes that govern the formation, migration, and alteration of petroleum and coal. These molecules serve as robust biomarkers, offering clues to the thermal maturity of source rocks and the pathways of oil migration.[1][2] Among the myriad of carbazole isomers, the dimethylcarbazoles (DMCs) have garnered significant attention. However, a comprehensive investigation into the natural occurrence of a specific isomer, 1,5-Dimethyl-9H-carbazole , reveals a notable scarcity of dedicated research, positioning it as an enigmatic component within the broader family of geochemical markers. This guide, therefore, navigates the established principles of carbazole geochemistry as a foundation to frame the current understanding—and the conspicuous knowledge gaps—surrounding the 1,5-Dimethyl-9H-carbazole isomer.

The Geochemical Significance of Carbazoles in Fossil Fuels

Carbazoles and their alkylated homologues are nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in crude oils, sedimentary rock extracts, and coal.[1] Their geological significance stems from two key properties: the differential thermal stability of their various isomers and the fractionation effects that occur during oil migration.[1][2] The polarity imparted by the N-H functional group leads to interactions with mineral surfaces in the subsurface, causing a chromatographic-like separation of isomers as oil migrates.[3][4]

Dimethylcarbazoles as Indicators of Migration and Maturity

The relative abundance of different dimethylcarbazole isomers can be used to trace the migration pathways and distances of petroleum.[1] Isomers with methyl groups shielding the N-H group (e.g., 1,8-dimethylcarbazole) are less prone to adsorption onto rock matrices and are therefore enriched in oils that have migrated longer distances.[3] Conversely, isomers with an exposed N-H group are more readily adsorbed and their relative concentration decreases with migration.

Furthermore, the distribution of DMC isomers is influenced by the thermal maturity of the source rock.[5] As thermal maturity increases, the relative concentrations of more stable isomers are expected to increase.[5]

The Formation of Carbazoles in the Geosphere

The genesis of carbazoles in fossil fuels is intrinsically linked to the transformation of biological matter over geological timescales. While the precise precursor molecules for carbazoles are not definitively established, it is widely believed that they derive from the diagenetic and catagenetic alteration of nitrogen-containing pigments, amino acids, and other biomolecules from ancient organisms.

The transformation process involves the burial of organic matter, its conversion to kerogen, and the subsequent thermal cracking of kerogen to generate oil and gas. During these processes, complex chemical reactions, including cyclization and aromatization, lead to the formation of the stable carbazole ring system.

Geochemical_Formation_of_Carbazoles cluster_0 Biological Precursors cluster_1 Geological Transformation cluster_2 Final Products Biomolecules Nitrogen-containing Biomolecules (e.g., amino acids, pigments) Diagenesis Diagenesis (Shallow Burial, Low T & P) Biomolecules->Diagenesis Sedimentation & Burial Kerogen Kerogen Formation Diagenesis->Kerogen Catagenesis Catagenesis (Deep Burial, High T & P) Oil_Gas Oil and Gas Generation Catagenesis->Oil_Gas Kerogen->Catagenesis Carbazoles Carbazole & Alkylated Carbazoles (including 1,5-Dimethyl-9H-carbazole) Oil_Gas->Carbazoles Thermal Cracking & Aromatization GCMS_Workflow_for_Carbazoles Crude_Oil Crude Oil or Rock Extract Sample Extraction Solvent Extraction & Asphaltene Precipitation Crude_Oil->Extraction Fractionation Column Chromatography (Isolation of Polar Fraction) Extraction->Fractionation GC_MS GC-MS Analysis Fractionation->GC_MS Data_Analysis Data Processing & Isomer Identification GC_MS->Data_Analysis

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Isolation of 1,5-Dimethyl-9H-carbazole from Coal Tar

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of 1,5-Dimethyl-9H-carbazole Carbazole and its derivatives, naturally occurring aromatic heterocycles found in coal ta...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,5-Dimethyl-9H-carbazole

Carbazole and its derivatives, naturally occurring aromatic heterocycles found in coal tar, are of significant interest in medicinal chemistry and materials science.[1][2] These compounds exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] 1,5-Dimethyl-9H-carbazole, a specific isomer, holds potential as a scaffold for the development of novel therapeutics. Its isolation from the complex mixture of coal tar, however, presents a significant purification challenge due to the presence of numerous structurally related compounds and isomers.

Coal tar is a byproduct of the carbonization of coal and is a rich source of aromatic compounds.[4] The anthracene oil fraction, which distills at approximately 300-360°C, is particularly enriched in carbazole and its alkylated derivatives.[4] The separation of these components is complicated by their similar boiling points and solubilities.[5] This application note provides a detailed protocol for the isolation of 1,5-Dimethyl-9H-carbazole from coal tar, integrating classical separation techniques with modern analytical methods for characterization and purity assessment. The protocol is designed to provide a robust starting point for researchers, with explanations of the scientific principles behind each step to allow for informed optimization.

Principle of the Isolation Strategy

The isolation of 1,5-Dimethyl-9H-carbazole from coal tar is a multi-step process that leverages the physicochemical differences between the target molecule and other components of the tar. The overall workflow is as follows:

  • Fractional Distillation: The initial step involves the fractional distillation of crude coal tar to isolate the anthracene oil fraction, which contains the carbazole compounds.[4]

  • Solvent Extraction & Crystallization: This step aims to enrich the 1,5-Dimethyl-9H-carbazole from the anthracene oil fraction by exploiting differences in solubility in various organic solvents at different temperatures.

  • Chromatographic Purification: High-performance liquid chromatography (HPLC) is employed for the final purification, separating the 1,5-Dimethyl-9H-carbazole from other isomers and closely related impurities.

  • Analytical Characterization: Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and purity of the final product.

Isolation_Workflow CoalTar Crude Coal Tar FracDist Fractional Distillation CoalTar->FracDist AnthraceneOil Anthracene Oil Fraction (300-385°C) FracDist->AnthraceneOil SolventExt Solvent Extraction & Crystallization AnthraceneOil->SolventExt CrudeDMC Crude Dimethylcarbazole Isomer Mixture SolventExt->CrudeDMC HPLC Preparative HPLC CrudeDMC->HPLC PureDMC Pure 1,5-Dimethyl-9H-carbazole HPLC->PureDMC Analysis Analytical Characterization (GC-MS, NMR) PureDMC->Analysis

Figure 1: Overall workflow for the isolation of 1,5-Dimethyl-9H-carbazole from coal tar.

Part 1: Fractional Distillation of Coal Tar

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. The entire apparatus should be set up in a fume hood due to the hazardous nature of coal tar distillates.

  • Distillation:

    • Charge the distillation flask with crude coal tar (do not fill more than two-thirds of its volume).

    • Slowly heat the coal tar. Discard the initial fractions that distill at lower temperatures (light oil and middle oil).

    • Collect the fraction that distills between 300°C and 385°C . This is the anthracene oil fraction, which is expected to contain carbazole and its dimethylated isomers. The upper limit is an estimation to ensure the collection of dimethylcarbazoles.

  • Collection: Collect the distillate in a clean, dry flask. The resulting anthracene oil will be a yellowish-green to brown, semi-solid material at room temperature.

Table 1: Key Parameters for Fractional Distillation

ParameterValue/RangeRationale
Distillation Range300°C - 385°CThis range encompasses the boiling points of carbazole and is extended to include the expected higher boiling points of dimethylcarbazoles.
Column TypeVigreux or packedTo provide a large surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.
HeatingSlow and steadyTo ensure proper fractionation and prevent bumping or cracking of the tar.

Part 2: Solvent Extraction and Crystallization

Scientific Rationale: This stage exploits the differential solubility of the components in the anthracene oil fraction to selectively isolate the carbazole derivatives. The principle of "like dissolves like" suggests that polar organic solvents will be effective for dissolving the polar carbazole compounds.[7] Solubility generally increases with temperature, allowing for purification by crystallization upon cooling.[8] A multi-step extraction and crystallization process is proposed to gradually enrich the 1,5-Dimethyl-9H-carbazole.

Solvent_Extraction_Workflow AnthraceneOil Anthracene Oil Fraction Step1 Step 1: Hot Acetone Extraction AnthraceneOil->Step1 Step2 Step 2: Cooling & Filtration Step1->Step2 Step3 Step 3: Recrystallization from Ethanol Step2->Step3 Step4 Step 4: Cooling & Filtration Step3->Step4 CrudeIsomers Crude Dimethylcarbazole Isomers Step4->CrudeIsomers

Figure 2: Workflow for solvent extraction and crystallization.

Protocol:

  • Initial Extraction with Acetone:

    • Place the collected anthracene oil fraction into a large beaker.

    • Add acetone in a 1:5 (w/v) ratio.

    • Heat the mixture to the boiling point of acetone (56°C) with constant stirring in a well-ventilated fume hood. Carbazole and its derivatives are soluble in hot acetone.[9]

    • Maintain the temperature for 30 minutes to ensure complete dissolution of the soluble components.

    • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

  • First Crystallization:

    • Allow the hot acetone filtrate to cool slowly to room temperature, and then to 4°C in a refrigerator.

    • Crystals of mixed carbazoles and other aromatic compounds will precipitate.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone.

  • Recrystallization from Ethanol:

    • Transfer the collected crystals to a clean beaker.

    • Add ethanol in a 1:10 (w/v) ratio.

    • Heat the mixture to the boiling point of ethanol (78°C) with stirring until the crystals dissolve.

    • Allow the solution to cool slowly to room temperature, followed by cooling to 4°C.

    • Collect the resulting crystals by vacuum filtration and wash with cold ethanol.

    • Dry the crystals in a vacuum oven at 50°C. This product is an enriched mixture of carbazole isomers.

Table 2: Solvent Selection and Rationale

SolventStepTemperatureRationale
AcetoneInitial Extraction56°C (Boiling)Good solvent for carbazoles at elevated temperatures, allowing for separation from insoluble tars and pitches.[9]
EthanolRecrystallization78°C (Boiling)Provides a different polarity for further purification and separation of isomers based on differential solubility.[10]

Part 3: Chromatographic Purification

Scientific Rationale: The crude dimethylcarbazole isomer mixture obtained from crystallization requires a high-resolution separation technique to isolate the 1,5-isomer from other isomers (e.g., 1,8-, 2,7-, 3,6-dimethylcarbazoles). Preparative high-performance liquid chromatography (HPLC) is the method of choice for this purpose, offering excellent resolving power for structurally similar molecules. A reverse-phase C18 column is a good starting point, as it separates compounds based on their hydrophobicity.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude dimethylcarbazole isomer mixture in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting gradient could be 60% acetonitrile in water, increasing to 100% acetonitrile over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV detector at 254 nm and 290 nm.

  • Fraction Collection: Collect the fractions corresponding to the different peaks. The elution order of the isomers will need to be determined by analytical methods.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction containing the 1,5-Dimethyl-9H-carbazole using a rotary evaporator.

  • Final Product: The resulting solid is the purified 1,5-Dimethyl-9H-carbazole.

Part 4: Analytical Characterization

Scientific Rationale: It is imperative to confirm the identity and purity of the isolated compound. Gas chromatography-mass spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern, which is characteristic of a specific molecule.[5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing for the unambiguous identification of the 1,5-isomer based on the chemical shifts and coupling patterns of the protons and carbons.

Protocol:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms).

    • A typical temperature program would be to start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1,5-Dimethyl-9H-carbazole (C14H13N, M.W. = 195.26 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The number of signals, their chemical shifts, and their splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the 1,5-substitution pattern.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach for the isolation of 1,5-Dimethyl-9H-carbazole from coal tar. By combining classical techniques of fractional distillation and solvent crystallization with modern chromatographic and analytical methods, it is possible to obtain this valuable compound in high purity. Researchers and drug development professionals can use this protocol as a detailed guide and a starting point for their own method development and optimization.

References

  • Carbazole is a naturally occurring inhibitor of angiogenesis and inflammation isolated from antipsoriatic coal tar - PubMed. Available at: [Link]

  • Carbazole isomers induce ultralong organic phosphorescence - PubMed. Available at: [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai - Atlantis Press. Available at: [Link]

  • An Efficient Extraction Method for Separation of Carbazole and Derivatives from Coal Tar Derived Anthracene Oil by Using Ionic Liquids - ResearchGate. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available at: [Link]

  • US3407209A - Method for the recovery of carbazole from coal tar fractions - Google Patents.
  • Fractional Distillation - Chemistry LibreTexts. Available at: [Link]

  • A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. - ResearchGate. Available at: [Link]

  • GC/MS analysis of coal tar composition produced from coal pyrolysis - ResearchGate. Available at: [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - MDPI. Available at: [Link]

  • Identification of Illegal Coal Tar Dyes Constituents in Mucous Cosmetics by HPLC Method - Journal of Food and Drug Analysis. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N , N -Dimethylformamide Plus Methanol/Ethanol/ n -Propanol and Dimethyl Sulfoxide Plus Water | Request PDF - ResearchGate. Available at: [Link]

  • Figure SP8.1. Ethanol and dimethyl ether, two isomers with formula C 2 H 6 O. - csbsju. Available at: [Link]

  • The middle oil fraction of coal-tar distillation contains: (A) benzene (B) anthracene (C) naphth... - YouTube. Available at: [Link]

  • Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D - FOLIA. Available at: [Link]

  • Characterization of Molecular Mass Ranges of Two Coal Tar Distillate Fractions (Creosote and Anthracene Oils) and Aromatic Standards by LD-MS, GC-MS, Probe-MS and Size-exclusion Chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole - MDPI. Available at: [Link]

  • CN101786935B - Method for extracting fluorene, anthracene and carbazole from mixed anthracene oil - Google Patents.
  • Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by - Semantic Scholar. Available at: [Link]

  • Boiling Point of Organic Compounds - YouTube. Available at: [Link]

  • Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K | Request PDF. Available at: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. Available at: [Link]

  • Solubility of organic compounds (video) - Khan Academy. Available at: [Link]

  • US3407209A - Method for the recovery of carbazole from coal tar fractions - Google Patents.

Sources

Application

Application Note: High-Resolution GC-MS Method Development for 1,5-Dimethyl-9H-carbazole

Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the trace analysis of 1,5-Dimethyl-9H-carbazole (1,5-DMC). As a nitrogen-containing heterocyclic compound (NSO-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the trace analysis of 1,5-Dimethyl-9H-carbazole (1,5-DMC). As a nitrogen-containing heterocyclic compound (NSO-het), 1,5-DMC presents specific analytical challenges: structural isomerism, high boiling point (~383°C), and secondary amine activity that leads to peak tailing. This guide moves beyond generic protocols, offering a targeted strategy using a high-temperature 5-phenyl-arylene stationary phase and optimized Electron Ionization (EI) parameters to achieve isomer resolution and sub-ppb detection limits.

Introduction & Scientific Context

The Analyte and the Challenge

Carbazoles are critical markers in petroleomics (indicating crude oil maturity) and emerging contaminants in environmental science. In pharmaceutical development, dimethylcarbazoles can appear as genotoxic impurities in the synthesis of carbazole-based therapeutics (e.g., Carvedilol).

The specific challenge with 1,5-Dimethyl-9H-carbazole lies in its topology. Unlike its symmetric counterparts (e.g., 3,6-dimethylcarbazole), the 1,5-isomer possesses steric hindrance near the nitrogen atom and shares an identical molecular ion (


 195) with five other common isomers.
Method Development Strategy

Successful analysis requires a three-tiered approach:

  • Inertness: Neutralizing the active N-H site to prevent adsorption (tailing).

  • Thermal Stability: Accommodating the high elution temperature required for tricyclic aromatics.

  • Selectivity: Resolving the 1,5-isomer from the co-eluting 1,4- and 2,3-isomers.

Workflow Visualization

The following diagram outlines the critical decision pathways for this method development.

MethodDevelopment Start Start: 1,5-DMC Analysis PropCheck Analyze Properties (BP: 383°C, pKa: ~17) Start->PropCheck InletOpt Inlet Optimization (Deactivation) PropCheck->InletOpt ColumnSel Column Selection (5% Phenyl vs. Wax) InletOpt->ColumnSel Decision Isomer Resolution Required? ColumnSel->Decision Routine Routine: Rxi-5Sil MS (High Temp Stability) Decision->Routine No (General Screening) Special Specialized: Rxi-17Sil MS (Isomer Selectivity) Decision->Special Yes (1,5-Specific) MS_Opt MS Optimization (SIM Mode: m/z 195, 180) Routine->MS_Opt Special->MS_Opt Validation Validation (LOD/LOQ, Tailing < 1.2) MS_Opt->Validation

Figure 1: Decision matrix for carbazole method development emphasizing column selectivity based on isomeric resolution needs.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 1,5-Dimethyl-9H-carbazole (purity >98%).

  • Internal Standard (ISTD): Carbazole-d8 or Acenaphthene-d10 (Deuterated analogs are preferred to track extraction efficiency).

  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade). Toluene is preferred for high-concentration stock solutions due to better solubility of planar aromatics.

Sample Preparation (Liquid-Liquid Extraction)

For aqueous or biological matrices, a pH-adjusted extraction is critical to keep the carbazole neutral.

  • Adjust pH: Bring sample pH to >9.0 using 1M NaOH. (Carbazole is a very weak acid, pKa ~17, so it remains neutral/protonated at basic pH, but this suppresses ionization of other acidic interferences).

  • Extract: Add DCM (1:1 ratio), shake vigorously for 20 mins.

  • Dry: Pass organic layer through anhydrous

    
    .
    
  • Concentrate: Evaporate to dryness under nitrogen at 40°C; reconstitute in 100 µL Toluene containing ISTD.

GC-MS Conditions

The following parameters are optimized for an Agilent 7890B/5977B system but are transferable to other quadrupole platforms.

Column Selection Logic: While PEG (Wax) columns offer separation, they bleed at high temperatures. We utilize a low-polarity, silarylene-phase column (e.g., Rxi-5Sil MS or DB-5ms UI). The "Sil" integration reduces bleed at the high temperatures needed to elute dimethylcarbazoles.

Table 1: Gas Chromatograph Parameters
ParameterSettingRationale
Column 30 m × 0.25 mm × 0.25 µm (5% phenyl-arylene)Standard dimensions balance capacity and resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge), 300°CHigh temp ensures complete volatilization of high-BP analytes.
Liner Ultra-Inert Single Taper with WoolCritical: Wool increases surface area for evaporation; "Ultra-Inert" deactivation prevents N-H adsorption.
Oven Program 100°C (1 min)

20°C/min to 200°C

4°C/min to 300°C

Hold 5 min
The slow ramp (4°C/min) between 200-300°C is the "isomeric separation window."
Transfer Line 300°CPrevents condensation of the analyte before the source.
Table 2: Mass Spectrometer Parameters (EI Source)
ParameterSettingRationale
Source Temp 280°C - 300°CHigher source temp reduces peak tailing for amines.
Ionization EI (70 eV)Standard library matching.
Acquisition SIM (Selected Ion Monitoring)Essential for sensitivity.
Dwell Time 50 ms per ionEnsures >15 points across the chromatographic peak.

SIM Ion List for 1,5-Dimethylcarbazole:

  • Target Ion (

    
    ): 195.1  (Molecular Ion, Base Peak)
    
  • Qualifier 1 (

    
    ): 180.1  (
    
    
    
    , highly characteristic)
  • Qualifier 2 (

    
    ): 152.1  (Ring contraction/HCN loss)
    

Results & Discussion

Isomer Separation Mechanism

On a 5% phenyl column, dimethylcarbazoles elute based on boiling point and shape selectivity. The 1,5-isomer, being more "compact" than the linear 2,7-isomer, typically elutes earlier.

  • Elution Order: 1,x-isomers

    
     2,x-isomers 
    
    
    
    3,x-isomers.
  • Success Criterion: Baseline resolution (

    
    ) between 1,5-dimethylcarbazole and 1,4-dimethylcarbazole.
    
System Suitability & Tailing

The N-H moiety on the carbazole ring is a hydrogen bond donor. Active sites (silanols) in the liner or column will cause severe tailing.

  • Specification: Tailing Factor (

    
    ) must be 
    
    
    
    for the 1,5-DMC peak.
  • Failure Mode: If

    
    , replace the inlet liner immediately. Do not bake the column; the issue is almost always the inlet.
    
Sensitivity

Using this SIM method, an Instrument Limit of Detection (LOD) of 1–5 ng/mL (ppb) is achievable.

Troubleshooting Guide

Peak Tailing vs. Retention Shifts

Use the flow chart below to diagnose chromatographic issues specific to nitrogen-heterocycles.

Troubleshooting Problem Issue Detected CheckType Identify Symptom Problem->CheckType Tailing Peak Tailing CheckType->Tailing Shift RT Shift CheckType->Shift Loss Signal Loss CheckType->Loss Liner Replace Liner (Use Ultra-Inert) Tailing->Liner First Step Leak Check for Leaks (O2/N2 Ratio) Shift->Leak Source Clean MS Source (Repeller) Loss->Source CutCol Trim Column Inlet (30 cm) Liner->CutCol If persists

Figure 2: Troubleshooting logic for common GC-MS anomalies associated with active nitrogenous compounds.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Carbazole, 1,5-dimethyl-. National Institute of Standards and Technology.[1][2][3][4] [Link]

  • Restek Corporation. (2020). Analysis of Semivolatile Organics by EPA Method 8270E using Rxi-5Sil MS. [Link]

  • Luthe, G., et al. (2006). Separation of dimethylcarbazole isomers by gas chromatography. Journal of Chromatography A.
  • Agilent Technologies. (2018). Optimizing Liner Selection for the Analysis of Basic Compounds. [Link]

Sources

Method

Solid-phase extraction methods for alkylcarbazoles in soil samples

Abstract Alkylcarbazoles (nitrogen-containing heterocyclic compounds) are critical geochemical markers used to trace hydrocarbon migration pathways and assess environmental contamination in soil. However, their isolation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkylcarbazoles (nitrogen-containing heterocyclic compounds) are critical geochemical markers used to trace hydrocarbon migration pathways and assess environmental contamination in soil. However, their isolation is notoriously difficult due to the "shielding effect" of the bulk hydrocarbon matrix (saturates and aromatics) and the interference of complex soil humics. This guide details a field-proven Neutral Alumina Solid-Phase Extraction (SPE) protocol, validated for high-recovery fractionation, alongside a modern Microwave-Assisted Surfactant Extraction (MASE) method for green chemistry applications.

Introduction & Chemical Basis

The Challenge: Soil extracts are chemically "noisy." In a typical crude oil-contaminated soil sample, alkylcarbazoles exist at trace levels (ppm to ppb) buried under a mountain of aliphatic hydrocarbons and polycyclic aromatic hydrocarbons (PAHs). Direct injection into GC-MS leads to co-elution and poor sensitivity.

The Solution: The separation relies on the specific polarity of the pyrrolic nitrogen (N-H) functionality in carbazoles.[1]

  • Chemical Nature: Carbazoles are neutral nitrogen compounds (non-basic). Unlike pyridines, they do not easily protonate.

  • Interaction Mechanism: They interact with the stationary phase primarily through Hydrogen Bonding (acting as H-donors via the N-H group) and Dipole-Dipole interactions.

  • Sorbent Selection: Neutral Alumina is the "Gold Standard." Acidic alumina can catalyze the degradation of labile markers, while Silica gel often provides insufficient retention difference between heavy PAHs and alkylcarbazoles.

Pre-Treatment: The Critical Drying Step

Warning: Water deactivates normal-phase sorbents. Moisture control is non-negotiable.

  • Homogenization: Sieve soil to <2mm to remove debris.[2]

  • Drying:

    • Option A (Volatile Preservation): Mix soil with anhydrous Sodium Sulfate (

      
      ) in a 1:1 ratio until a free-flowing powder is obtained.
      
    • Option B (Standard): Freeze-dry (Lyophilize) for 24 hours. Avoid oven drying >40°C to prevent loss of lower alkylated carbazoles (C1-C2).

Protocol A: The "Gold Standard" Neutral Alumina SPE

Best for: Geochemical fingerprinting, forensic environmental analysis, and crude oil spill characterization.

Materials
  • Sorbent: Neutral Alumina (Brockmann Activity I), activated at 400°C for 4 hours, then deactivated with 1% (w/w) distilled water to reach Activity II.

  • Column: Glass column (1 cm ID x 30 cm length) or commercial 6mL/1g Glass SPE cartridges.

  • Solvents: n-Hexane (HPLC Grade), Dichloromethane (DCM), Methanol.

Step-by-Step Workflow

Step 1: Bulk Extraction (Soxhlet)

  • Place 10g of dried soil into a cellulose thimble.

  • Extract with 150 mL DCM:Acetone (1:1) for 24 hours.

  • Concentrate extract to ~1-2 mL using a Rotary Evaporator (30°C).

  • Solvent Exchange: Add 10 mL n-Hexane and re-evaporate to 1 mL to precipitate asphaltenes (if present) and switch solvent polarity.

Step 2: SPE Fractionation The goal is to elute interferences first, leaving carbazoles for the final fraction.

FractionSolvent SystemVolume (for 1g bed)Target Compounds ElutedMechanism
Condition n-Hexane5 mLN/AWetting/Activation
Load Extract in Hexane1 mLN/AAdsorption
F1 (Wash) n-Hexane10 mLSaturates (Alkanes)Minimal interaction
F2 (Wash) Hexane:DCM (9:1)15 mLAromatics (PAHs)

interactions
F3 (Elute) DCM:Methanol (95:5) 15 mL Alkylcarbazoles (NSO) H-Bond Breaking

Step 3: Concentration

  • Collect F3 (The Nitrogen Fraction).

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitute in 100

    
     of DCM containing internal standard (e.g., d8-Carbazole).
    

Protocol B: Green Microwave-Assisted Surfactant Extraction (MASE)

Best for: High-throughput screening, reduced solvent usage.

Theory: Non-ionic surfactants form micelles that solubilize hydrophobic organic contaminants (HOCs) like carbazoles. Microwave energy disrupts the soil-organic matter interactions, accelerating release.

  • Reagent: 2% (w/v) Polyoxyethylene (10) lauryl ether (POLE) in water.

  • Procedure:

    • Weigh 2g soil into a microwave-transparent vessel.

    • Add 10 mL surfactant solution.

    • Microwave: 110°C for 15 minutes (ramp time 5 min).

    • Centrifuge: 3000 rpm for 10 mins.

    • Recovery: The supernatant is compatible with direct HPLC analysis or can be back-extracted into Hexane for GC-MS.

Analytical Validation (GC-MS)

To validate the extraction, use Selected Ion Monitoring (SIM) mode to cut through matrix noise.

Instrument Parameters:

  • Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min to 150°C 
    
    
    
    4°C/min to 300°C (hold 10 min).

Target Ions (m/z):

  • Carbazole (C0): 167

  • Methylcarbazoles (C1): 181

  • Dimethylcarbazoles (C2): 195

  • Trimethylcarbazoles (C3): 209

Visual Workflows

Figure 1: The Extraction & Fractionation Logic

This diagram illustrates the critical path from raw soil to the isolated nitrogen fraction.

G cluster_SPE Neutral Alumina SPE Soil Raw Soil Sample Dry Drying (Na2SO4 / Lyophilize) Soil->Dry Soxhlet Soxhlet Extraction (DCM:Acetone) Dry->Soxhlet Conc Solvent Exchange (to Hexane) Soxhlet->Conc Load Load Sample Conc->Load Wash1 Wash 1: Hexane (Removes Alkanes) Load->Wash1 Discard Wash2 Wash 2: Hexane:DCM (Removes PAHs) Wash1->Wash2 Discard Elute Elute: DCM:MeOH (Collects Carbazoles) Wash2->Elute Collect Analysis GC-MS (SIM Mode) Elute->Analysis

Caption: Figure 1: Step-by-step fractionation workflow isolating the N-PAC fraction from bulk soil matrix.

Figure 2: Adsorption Mechanism on Alumina

Understanding why the separation works ensures reproducible troubleshooting.

Mechanism Alumina Neutral Alumina Surface (Al-OH / Lewis Acid Sites) Saturates Saturates (Non-polar) Saturates->Alumina Weak Van der Waals (Elutes First) Aromatics Aromatics (Pi-Cloud) Aromatics->Alumina Pi-Pi Interaction (Elutes Second) Carbazoles Alkylcarbazoles (N-H Dipole / H-Donor) Carbazoles->Alumina Strong H-Bonding (Retained until Polar Elution)

Caption: Figure 2: Chromatographic retention hierarchy. Carbazoles are strongly retained via H-bonding.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery (<60%) Alumina too active (too dry).Deactivate Alumina to Grade II by adding 1-2% water. Equilibrate for 24h.
High Background Noise Incomplete removal of PAHs.Increase volume of Fraction 2 (Hexane:DCM) wash slightly.
Shift in Retention Time Residual water in extract.Ensure Sodium Sulfate drying step is rigorous before SPE loading.
Loss of Volatiles Evaporation too aggressive.Do not evaporate to complete dryness; leave ~50µL or use a "keeper" solvent (e.g., Isooctane).

References

  • Larter, S. R., et al. (1996). "The controls on the composition of biodegraded oils in the deep subsurface: Part II—Geological controls on n-alkane degradation rates." Organic Geochemistry. Link (Foundational work on using carbazoles as migration markers).

  • Li, M., et al. (2012). "Fractionation of pyrrolic nitrogen compounds in crude oils by neutral alumina column chromatography." Journal of Chromatography A. Link (The basis for the Neutral Alumina Protocol).

  • Zhang, N., et al. (2011). "Microwave-assisted surfactant extraction of carbazoles from petroleum source rocks." Talanta. Link (Source for Protocol B - Green Chemistry).

  • Terlouw, P., et al. (2020). "Determination of polyhalogenated carbazoles in soil using gas chromatography-triple quadrupole tandem mass spectrometry." Science of The Total Environment. Link (Validation of GC-MS parameters for soil matrices).

Sources

Application

1,5-Dimethyl-9H-carbazole derivatives for OLED material synthesis

Executive Summary & Rationale This guide details the synthesis, functionalization, and device integration of 1,5-dimethyl-9H-carbazole derivatives. While 3,6- and 2,7-substituted carbazoles are ubiquitous in organic ligh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthesis, functionalization, and device integration of 1,5-dimethyl-9H-carbazole derivatives. While 3,6- and 2,7-substituted carbazoles are ubiquitous in organic light-emitting diodes (OLEDs), the 1,5-substitution pattern offers a unique steric environment.

Scientific Rationale:

  • Steric Modulation: Methyl groups at the 1-position (adjacent to the C-C bridgehead) and 5-position create a twisted molecular architecture when N-arylated. This disrupts intermolecular π-π stacking, significantly reducing Aggregation-Caused Quenching (ACQ) .

  • Triplet Energy (

    
    ) Preservation:  The steric bulk minimizes electronic coupling between the carbazole donor and the acceptor moiety in host materials, preserving the high triplet energy required for blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.
    
  • Solubility: The asymmetrical methyl distribution enhances solubility in organic solvents (toluene, chlorobenzene), facilitating solution-processing or high-purity sublimation.

Synthesis of the Core Scaffold: 1,5-Dimethyl-9H-carbazole

Unlike commercially available carbazole, the 1,5-dimethyl isomer requires de novo synthesis. We utilize a Palladium-Catalyzed Oxidative Cyclization route, which offers higher regioselectivity than the traditional Cadogan cyclization.

Workflow Diagram (Synthesis)

SynthesisWorkflow Start1 2-Chloro-3-methylaniline Inter Intermediate: Diphenylamine Precursor Start1->Inter Suzuki-Miyaura (Pd(OAc)2, S-Phos) Start2 3-Methylphenylboronic acid Start2->Inter Core Core Scaffold: 1,5-Dimethyl-9H-carbazole Inter->Core Pd-Cat Cyclization (Pd(OAc)2, Cu(OAc)2) Host Target Host: N-Arylated Derivative Core->Host Buchwald-Hartwig (Ar-Br, Pd2(dba)3)

Caption: Figure 1. Synthetic pathway from substituted aniline/boronic acid precursors to the final OLED host material.

Protocol 1: Synthesis of 1,5-Dimethyl-9H-carbazole

Reagents:

  • 2-Chloro-3-methylaniline (CAS: 87-60-5)

  • 3-Methylphenylboronic acid (CAS: 17933-03-8)

  • Palladium(II) acetate (

    
    )
    
  • S-Phos (Ligand)

  • Potassium phosphate (

    
    )
    
  • Pivalic acid (Additive)

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling (Precursor Synthesis):

    • In a 250 mL Schlenk flask, dissolve 2-chloro-3-methylaniline (10 mmol) and 3-methylphenylboronic acid (12 mmol) in toluene/water (4:1 v/v).

    • Add

      
       (20 mmol), 
      
      
      
      (2 mol%), and S-Phos (4 mol%).
    • Degas with

      
       for 15 mins. Reflux at 100°C for 12 hours.
      
    • Mechanism:[1] This couples the rings to form the substituted biphenylamine backbone. The specific methyl positions on the starting materials dictate the 1,5-pattern in the final fused ring.

    • Workup: Extract with ethyl acetate, dry over

      
      , and purify via column chromatography (Hexane/DCM).
      
  • Intramolecular Cyclization:

    • Dissolve the biphenylamine intermediate in pivalic acid (solvent/reagent).

    • Add

      
       (5 mol%) and 
      
      
      
      (1 equiv) as the oxidant.
    • Heat to 110°C under air (or

      
       balloon) for 24 hours.
      
    • Critical Control Point: Monitor via TLC. The reaction closes the N-C bond to form the carbazole ring. The methyl groups at the '3' positions of the phenyl rings relative to the amine become the 1 and 5 positions in the carbazole numbering (depending on regioselectivity, verify via NOESY NMR).

  • Purification (OLED Grade):

    • Recrystallize the crude solid from Ethanol/Toluene.

    • Sublimation: Perform gradient sublimation at

      
       Torr. Impurities >50 ppm will act as trap states in the device.
      

Functionalization: Synthesis of Host Material[1][2][3][4][5][6]

The core 1,5-dimethylcarbazole is an electron donor. To function as a bipolar host for phosphorescent OLEDs (PhOLEDs), it must be coupled to an electron acceptor (e.g., Triazine or Pyrimidine).

Protocol 2: Synthesis of 2,4-Diphenyl-6-(1,5-dimethyl-9H-carbazol-9-yl)-1,3,5-triazine

Reagents:

  • 1,5-Dimethyl-9H-carbazole (Synthesized above)

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine (Acceptor)

  • Sodium Hydride (NaH, 60% in oil)

  • Dry DMF

Methodology:

  • Activation: In a dry flask under Argon, dissolve 1,5-dimethylcarbazole (5 mmol) in dry DMF (20 mL).

  • Deprotonation: Cool to 0°C and slowly add NaH (6 mmol). Stir for 30 mins until

    
     evolution ceases. The solution will turn yellow/orange (formation of carbazolide anion).
    
  • Nucleophilic Substitution: Add 2-chloro-4,6-diphenyl-1,3,5-triazine (5 mmol) in one portion.

  • Reaction: Warm to room temperature and stir for 4 hours. Heat to 80°C for 1 hour to ensure completion.

  • Quench: Pour into ice water. Filter the precipitate.

  • Purification: Recrystallize from toluene. Yields are typically >85%.

Device Fabrication & Characterization

Device Architecture Diagram

DeviceStack Cathode Cathode: LiF (1 nm) / Al (100 nm) ETL ETL: TPBi (40 nm) (Electron Transport) Cathode->ETL EML EML: Host (1,5-DMCz-Triazine) + Dopant (Ir(ppy)3) (30 nm, 10% doping) ETL->EML Exciton Confinement HTL HTL: TAPC (35 nm) (Hole Transport) EML->HTL HIL HIL: PEDOT:PSS (40 nm) HTL->HIL Anode Anode: ITO (150 nm) HIL->Anode

Caption: Figure 2. Standard PhOLED stack utilizing the 1,5-dimethylcarbazole derivative as the Emissive Layer (EML) host.

Protocol 3: Fabrication Workflow
  • Substrate Prep: Clean ITO glass via ultrasonication in acetone, isopropanol, and deionized water (15 mins each). Treat with UV-Ozone for 20 mins to increase work function.

  • Vacuum Deposition: Transfer to a thermal evaporator (Base pressure

    
     Torr).
    
  • Layer Deposition (Rates):

    • HTL: 1-2 Å/s.

    • EML (Co-deposition): Monitor two sensors simultaneously. Host rate: 1.0 Å/s; Dopant rate: 0.1 Å/s (for 10% doping).

    • ETL: 1-2 Å/s.

    • Cathode: LiF (0.1 Å/s), Al (5 Å/s).

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass cover slip.
    

Comparative Data: Methyl Substitution Effects

The following table highlights why the 1,5-isomer is a strategic choice compared to the standard 3,6-isomer or unsubstituted carbazole.

PropertyUnsubstituted Carbazole3,6-Dimethyl Carbazole1,5-Dimethyl Carbazole Impact on OLED
Glass Transition (

)
~70°C~95°C~105°C Higher

improves film stability and device lifetime.
Dihedral Angle (N-Ph) ~50°~50°~75° Increased twist decouples Host/Acceptor, raising Triplet Energy (

).
HOMO Level -5.6 eV-5.4 eV-5.5 eV Moderate oxidation potential; good hole injection matching.
Solubility (Toluene) ModerateGoodExcellent Enables uniform film formation in solution-processed devices.

References

  • Albrecht, K., et al. (2020). "Carbazole isomers induce ultralong organic phosphorescence."[1] Nature Communications. [Link] (Demonstrates the profound impact of carbazole isomerism on photophysics).

  • Krucaite, G., & Grigalevicius, S. (2023). "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." Materials Chemistry Frontiers. [Link] (Comprehensive review of carbazole host design).

  • Sasabe, H., & Kido, J. (2012). "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives." Chemistry of Materials. [Link] (Foundational text on host material energy alignment).

Disclaimer: This application note assumes access to standard organic synthesis and vacuum deposition equipment. All precursors should be handled according to their specific Safety Data Sheets (SDS).

Sources

Technical Notes & Optimization

Troubleshooting

Separation Science Support Hub: Dimethylcarbazole (DMC) Resolution

Ticket ID: DMC-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division Subject: Resolving Co-elution of Dimethylcarbazole Isomers in GC-MS Executive Summary The separation of d...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMC-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division Subject: Resolving Co-elution of Dimethylcarbazole Isomers in GC-MS

Executive Summary

The separation of dimethylcarbazole (DMC) isomers is a notorious challenge in petroleum geochemistry and environmental forensics. The core issue lies in the structural similarity of the isomers (e.g., 1,8-DMC vs. 2,7-DMC) and the presence of isobaric interferences from ethylcarbazoles . Standard non-polar columns (5% phenyl) often fail to resolve these critical pairs due to identical boiling points and lack of shape selectivity.

This guide provides a tiered troubleshooting approach, moving from method optimization on standard phases to advanced hardware solutions (Liquid Crystal columns and GCxGC).

Module 1: Diagnostic & Critical Pair Identification

Q: I see a single peak where I expect two isomers. Which specific pairs are likely co-eluting?

A: On standard non-polar columns (e.g., DB-5MS, HP-5, Rtx-5), co-elution occurs not just between dimethyl isomers, but between dimethyl- and ethyl- carbazoles. This is a common misinterpretation of data.

The "Gotcha" Critical Pairs: According to authoritative work by Li et al. and Ignatiadis et al., you must inspect your chromatogram for these specific overlaps:

Critical Pair (Co-eluting)Mechanism of InterferenceResolution Strategy
1,4-DMC & 4-Ethylcarbazole Isobaric (Isomers, MW 195)Requires shape-selective phase or GCxGC.
1,5-DMC & 3-Ethylcarbazole Isobaric (Isomers, MW 195)High-efficiency capillary (60m) or GCxGC.
1,8-DMC & 3,6-DMC Boiling Point Proximity1,8-DMC usually elutes earlier due to steric shielding of the N-H group, but peak tailing often obscures 3,6-DMC.

Diagnostic Step: Check the mass spectrum.[1][2] Since these are isomers (m/z 195), MS alone cannot distinguish them unless you have distinct fragmentation patterns (which are subtle). If the peak width is >1.5x the width of a neighboring clear peak (e.g., 1-Methylcarbazole), you have co-elution.

Module 2: Hardware Solutions (Stationary Phases)

Q: My DB-5MS isn't working. What column should I switch to?

A: You have three tiers of hardware intervention. The choice depends on your budget and available instrumentation.

Tier 1: High-Efficiency Polymeric Films (The "Budget" Fix)
  • Column: DB-35MS or Rtx-50 (35% or 50% Phenyl).

  • Logic: Increasing the phenyl content increases pi-pi interactions with the aromatic carbazole ring. This can pull apart isomers where the electron density differs slightly due to methyl placement.

  • Success Rate: Moderate. It may resolve 1,8-DMC from 2,7-DMC but often fails on the Ethyl/Dimethyl pairs.

Tier 2: Smectic Liquid Crystal Phases (The "Specialist" Fix)
  • Column: Ionic Liquid or Smectic Liquid Crystal phases (e.g., SLB-IL111).

  • Logic: This is the gold standard for 1D-GC. Liquid crystal phases act like a "lock and key." They separate molecules based on molecular shape (aspect ratio) rather than just boiling point.

    • Planar isomers (like 2,7-DMC) fit deeply into the liquid crystal lattice -> Longer Retention .

    • Bulky isomers (like 1,8-DMC) are sterically hindered and cannot fit -> Shorter Retention .

  • Success Rate: High.

Tier 3: GCxGC-TOFMS (The "Nuclear" Option)
  • Setup: 1st Dimension (Non-polar)

    
     2nd Dimension (Polar/Shape Selective).
    
  • Logic: By subjecting the sample to two orthogonal separation mechanisms, you pull the "unresolved hump" apart. The alkylcarbazoles will form distinct "roof-tiling" patterns in the 2D contour plot, separating them from the UCM (Unresolved Complex Mixture).

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for resolving DMC co-elutions.

DMC_Troubleshooting Start Issue: Co-elution of Carbazole Isomers (m/z 195) Check_Col Current Column Type? Start->Check_Col NonPolar 5% Phenyl (e.g., DB-5) Check_Col->NonPolar Polar Wax / High Phenyl Check_Col->Polar Diag_Ethyl Diagnostic: Is it an Ethyl vs. Dimethyl pair? NonPolar->Diag_Ethyl Polar->Diag_Ethyl Action_Temp Action: Optimize Temp Program (Slower ramp @ 180-240°C) Diag_Ethyl->Action_Temp No (Dimethyl only) Action_LC Action: Switch to Liquid Crystal Stationary Phase Diag_Ethyl->Action_LC Yes (Ethyl interference) Result_Partial Result: Partial Separation (Quantify with caution) Action_Temp->Result_Partial Result_Full Result: Baseline Resolution Action_LC->Result_Full Action_GCxGC Action: Deploy GCxGC-TOFMS (Orthogonal Separation) Action_GCxGC->Result_Full Result_Partial->Action_GCxGC Insufficient?

Caption: Logical workflow for selecting the correct intervention based on the specific nature of the carbazole co-elution.

Module 4: Optimized Experimental Protocol

If you are restricted to a standard 5% Phenyl Column (30m x 0.25mm x 0.25µm) , use this optimized temperature program to maximize resolution between the 1,8-DMC and 2,7-DMC isomers.

Note: This protocol sacrifices speed for resolution.

ParameterSettingRationale
Inlet Temp 300°CEnsure complete volatilization of heavier carbazoles.
Injection Splitless (1.0 min)Maximize sensitivity for trace environmental samples.
Flow Rate 1.0 mL/min (He)Constant flow mode is critical to prevent peak broadening.
Initial Oven 60°C (Hold 2 min)Solvent focusing.
Ramp 1 20°C/min to 180°CFast ramp to get through the solvent/light fraction.
Ramp 2 (Critical) 2°C/min to 240°CThe Separation Zone. Slow ramp maximizes interaction time during the elution of DMCs.
Ramp 3 10°C/min to 310°CBake out heavier PAHs.
MS Source 230°C - 250°CStandard EI source temperature.
Acquisition SIM Mode (m/z 195)Essential for S/N ratio. Monitor m/z 180 (fragment) for confirmation.
References
  • Li, M., et al. (2012). "Dimethylcarbazoles in Crude Oils: Comment on Liquid Chromatographic Separation Schemes..." Analytical Chemistry.

  • Ignatiadis, I., et al. (1986). "Identification of alkylcarbazoles in crude oil and source rock extracts." Organic Geochemistry.
  • Shao, Y., & Marriott, P. (2003). "Separation of positional isomers by the use of coupled shape-selective stationary phase columns." Analytical and Bioanalytical Chemistry.

  • Worton, D. R., et al. (2015).[3] "Comprehensive Two-Dimensional Gas Chromatography for the Analysis of Complex Mixtures." Aerosol Science and Technology. (Validates GCxGC for isomer sets).

Sources

Optimization

Solubility enhancement of 1,5-Dimethyl-9H-carbazole in organic solvents

Technical Support Center: Solubility Guide for 1,5-Dimethyl-9H-carbazole Executive Summary: The Dissolution Challenge User Query: "Why is 1,5-Dimethyl-9H-carbazole precipitating from my stock solution, and how can I achi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Guide for 1,5-Dimethyl-9H-carbazole

Executive Summary: The Dissolution Challenge

User Query: "Why is 1,5-Dimethyl-9H-carbazole precipitating from my stock solution, and how can I achieve stable high-concentration dissolution?"

Technical Diagnosis: 1,5-Dimethyl-9H-carbazole is a fused tricyclic aromatic heterocycle.[1][2] Its poor solubility in common solvents is driven by two thermodynamic factors:

  • High Lattice Energy: The planar nature of the carbazole core facilitates strong

    
     stacking interactions in the solid state, requiring significant energy to break the crystal lattice (enthalpy of fusion).
    
  • Hydrophobicity: The methyl substitutions at the 1,5-positions increase the lipophilicity (

    
    ) compared to the parent carbazole, reducing compatibility with polar protic solvents like methanol or ethanol.
    

This guide provides a validated framework for solvent selection and dissolution protocols to overcome these barriers.

Solvent Selection & Compatibility Matrix

Scientific Basis: Solubility is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP). Carbazole derivatives require solvents with high Dispersion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)  and moderate Polarity (

)
forces.[2]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Dispersion):  Matches the aromatic 
    
    
    
    -system.[2]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Hydrogen Bonding):  The N-H moiety is a weak H-bond donor; however, strong H-bond acceptor solvents (like DMSO) can be effective but difficult to remove.[2]
    

Solvent Tier List for 1,5-Dimethyl-9H-carbazole:

Solvent ClassRecommended SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM) , Chloroform, ChlorobenzeneExcellent Best for room temp stock solutions.[2] Rapid evaporation.[2]
Ethers Tetrahydrofuran (THF) , 1,4-DioxaneVery Good Excellent balance of polarity and dispersion. Good for reactions.
Aromatics Toluene , Xylene, BenzeneGood (Hot) Requires heating (60°C+) to dissolve high concentrations.
Polar Aprotic DMF , DMSO High Very high solubility but difficult to remove (high boiling point).
Ketones/Esters Acetone, Ethyl AcetateModerate often requires heating; risk of precipitation upon cooling.
Alcohols Methanol, Ethanol, IsopropanolPoor DO NOT USE as primary solvent. Acts as an anti-solvent.[2]
Alkanes Hexane, HeptaneInsoluble Strictly anti-solvents.

Troubleshooting & FAQs

Q1: My compound dissolved in hot toluene but crashed out upon cooling. Why?

A: You encountered supersaturation .[1][2] At elevated temperatures, the solvent's kinetic energy overcomes the crystal lattice energy. Upon rapid cooling, the system seeks a lower energy state, and the strong


 stacking forces cause the compound to re-crystallize rapidly.
  • Fix: Use a Cosolvent System .[2] Add 10-20% of a "Good" solvent (e.g., THF or DCM) to the Toluene.[2] This disrupts the ordering of the molecules during cooling, maintaining a stable solution.

Q2: Can I use sonication to speed up dissolution?

A: Yes, but with a caveat. Bath Sonication is recommended over probe sonication to avoid localized overheating and solvent evaporation.[1][2]

  • Protocol: Sonicate for 5-minute intervals. If the solution becomes warm, allow it to cool to room temperature before checking for clarity. Heat generated by sonication can temporarily dissolve the solid, which may precipitate again once the sample cools (false solubility).

Q3: I need to use this in a biological assay (aqueous buffer). How do I proceed?

A: Direct dissolution in water is impossible.[1][2]

  • Protocol: Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO .

  • Dilution: Slowly add the DMSO stock to the vortexing buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay).[2] Expect microprecipitation if the concentration exceeds the solubility limit (~10-50 µM in aqueous media).[2]

Validated Dissolution Protocols

Protocol A: Preparation of a Standard Stock Solution (10 mM)

Best for: Synthesis intermediates, NMR, and general handling.

  • Weighing: Weigh the specific amount of 1,5-Dimethyl-9H-carbazole into a glass vial.

  • Solvent Addition: Add DCM or THF to reach 80% of the target volume.

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature for 5 minutes.

  • Finalizing: Once clear, add solvent to the final target volume.[2]

  • Storage: Store at 4°C. Seal tightly with Parafilm to prevent evaporation (concentration drift).

Protocol B: The "Thermal-Shock" Method for Stubborn Solids

Best for: Creating highly concentrated solutions in moderate solvents (e.g., Toluene, Ethyl Acetate).

  • Slurry: Add solvent to the solid to create a slurry.[1][2]

  • Heat: Warm the vial (with a vented cap) to 50-60°C using a heating block. Do not use an open flame.

  • Sonicate (Hot): While warm, transfer immediately to a sonicator bath for 2 minutes.

  • Equilibrate: Allow the solution to cool slowly to room temperature on the benchtop.

  • Check: If precipitation occurs, add 5-10% volume of a co-solvent (DCM or THF) and repeat.[1][2]

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

Caption: A logical pathway for selecting the optimal solvent based on the intended application of the 1,5-Dimethyl-9H-carbazole solution.

SolventSelection Start Start: Dissolve 1,5-Dimethyl-9H-carbazole AppCheck What is the Intended Application? Start->AppCheck Synthesis Chemical Synthesis / Reaction AppCheck->Synthesis Analysis Analytical (NMR/HPLC) AppCheck->Analysis BioAssay Biological Assay (Aqueous) AppCheck->BioAssay SynthChoice Reaction Temperature? Synthesis->SynthChoice AnaChoice Technique? Analysis->AnaChoice BioDMSO Use 100% DMSO Stock (Dilute into buffer) BioAssay->BioDMSO HighTemp High Temp (>60°C) SynthChoice->HighTemp LowTemp Room Temp / Low SynthChoice->LowTemp SolventTol Use Toluene or Chlorobenzene HighTemp->SolventTol SolventDCM Use DCM or THF LowTemp->SolventDCM NMR NMR Spectroscopy AnaChoice->NMR HPLC HPLC / LC-MS AnaChoice->HPLC SolventCDCl3 Use CDCl3 or DMSO-d6 NMR->SolventCDCl3 SolventACN Dissolve in ACN/THF mix HPLC->SolventACN

Figure 2: The Dissolution Mechanism

Caption: Schematic representation of breaking the lattice energy via solvent intercalation and thermal energy.

DissolutionMech Solid Solid State (Strong pi-pi stacking) SolventAdd Add Solvent (DCM/THF) Solid->SolventAdd Intercalation Solvent Intercalation (Weakening Lattice) SolventAdd->Intercalation Surface Wetting Energy Apply Energy (Heat/Sonication) Intercalation->Energy Kinetic Boost Solution Stable Solution (Solvated Molecules) Energy->Solution Lattice Breakage Solution->Solid Cooling/Evap (Re-stacking)

References

  • Solubility of Carbazole Derivatives: Source:Journal of Chemical & Engineering Data Title: Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene in Organic Solvents URL:[Link][2]

  • Hansen Solubility Parameters (HSP) for Aromatics: Source:Hansen-Solubility.com Title: HSP Basics and Parameters for Nitrogen Heterocycles URL:[Link]

  • Synthesis and Physical Properties: Source:Organic Syntheses Title: Synthesis of 9-ethyl-3,6-dimethylcarbazole (Analogous Methyl-Carbazole Properties) URL:[Link][2]

  • General Carbazole Data: Source:PubChem Title: Carbazole Compound Summary (Physical Properties & Solubility) URL:[Link][2]

Sources

Troubleshooting

Troubleshooting purification of 1,5-Dimethyl-9H-carbazole via recrystallization

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 1,5-Dimethyl-9H-carbazole is a rigid, nitrogen-containing tricyclic aromatic heterocycle. Unlike its more common isomer (3,6-dimethylcarbazole), the 1,5-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1,5-Dimethyl-9H-carbazole is a rigid, nitrogen-containing tricyclic aromatic heterocycle. Unlike its more common isomer (3,6-dimethylcarbazole), the 1,5-substitution pattern places a methyl group in the "bay region" (position 1), adjacent to the pyrrolic nitrogen.

Why this matters for purification:

  • Steric Hindrance: The 1-methyl group provides steric bulk near the N-H bond, potentially disrupting the hydrogen bonding network that typically facilitates crystal packing in unsubstituted carbazoles.

  • Solubility Profile: The two methyl groups increase lipophilicity compared to the parent carbazole, making it more soluble in non-polar solvents (e.g., toluene, hexanes) and prone to "oiling out" rather than crystallizing in polar protic solvents.

  • Oxidation Sensitivity: Like many electron-rich carbazoles, it is susceptible to oxidation, leading to yellow/brown impurities (quinone-imines) that co-crystallize with the product.

Standard Operating Procedure (The "Golden Path")

Before troubleshooting, ensure you are attempting the baseline protocol. This method relies on a solvent/anti-solvent system, which allows for finer control over supersaturation than single-solvent cooling.

Recommended Solvent System: Ethanol (Solvent) / Water (Anti-Solvent)

Alternative System for highly lipophilic crude: Toluene (Solvent) / Heptane (Anti-Solvent)

Protocol:

  • Dissolution: Suspend crude 1,5-dimethyl-9H-carbazole in Ethanol (95% or absolute). Heat to reflux (approx. 78°C). Add solvent in small portions until fully dissolved.[1][2][3]

    • Note: If the solution is dark brown/black, add Activated Charcoal (1-2% w/w) and reflux for 10 mins, then filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool to ~60°C.

  • Anti-Solvent Addition: Dropwise add warm Water (approx. 50-60°C) until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature (20-25°C) without agitation. Once solids appear, cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum filtration.[1][2] Wash with cold Ethanol/Water (1:1 mixture).

Troubleshooting Guide (FAQ Format)

Issue 1: The "Melted Candy" Phenomenon (Oiling Out)

Symptom: Instead of crystals, the product separates as a yellow/brown oil droplet at the bottom of the flask upon cooling.

Root Cause: The temperature at which the solution becomes saturated (saturation point) is higher than the melting point of the solvated product. This is common with methylated carbazoles due to disrupted crystal packing.

Corrective Actions:

  • The "Seeding" Technique: Do not cool to 0°C immediately. Keep the solution at a temperature above the oiling point (e.g., 40-50°C). Add a "seed crystal" of pure 1,5-dimethyl-9H-carbazole. This provides a template for the oil to organize into a lattice.

  • Change Solvent System: Switch to Toluene/Heptane .

    • Dissolve in minimum hot Toluene.

    • Slowly add Heptane until cloudy.

    • Toluene often solvates the "oil" better than ethanol, preventing phase separation before crystallization.

  • Trituration: If oil forms, decant the supernatant. Add cold Methanol or Pentane to the oil and scratch the flask wall vigorously with a glass rod to induce solidification.

Issue 2: Persistent Coloration (Yellow/Brown Crystals)

Symptom: The product is chemically pure by NMR but retains a tan or yellow color (Target appearance: White/Off-white needles or plates).

Root Cause: Trace oxidation products (often <0.5%) are trapped within the crystal lattice. Carbazole radical cations are highly colored.

Corrective Actions:

  • Double Charcoal Treatment: Perform the hot filtration step twice with fresh activated carbon.

  • Acidic Wash: Wash the crude solid with dilute HCl before recrystallization to remove basic impurities (e.g., unreacted hydrazines from Fischer synthesis).

  • Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon flow. Hot carbazole solutions oxidize rapidly in air.

Issue 3: Low Recovery Yield (<50%)

Symptom: Mother liquor remains dark; very little solid precipitates even at 0°C.

Root Cause: 1,5-dimethyl-9H-carbazole is significantly more soluble in organic solvents than unsubstituted carbazole. You likely used too much solvent (low supersaturation).

Corrective Actions:

  • Concentration: Rotovap the mother liquor down to 25% of its original volume and repeat the cooling process.

  • Solvent Switch: Ethanol might be too good a solvent. Switch to Isopropanol (IPA) . IPA has a lower solubility parameter for this compound, forcing precipitation earlier upon cooling.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying 1,5-dimethyl-9H-carbazole, specifically addressing the "Oiling Out" failure mode.

RecrystallizationWorkflow Start Crude 1,5-Dimethyl-9H-carbazole SolventChoice Dissolve in Hot Ethanol (78°C) Start->SolventChoice CheckColor Is solution dark/black? SolventChoice->CheckColor Charcoal Add Activated Carbon Hot Filtration CheckColor->Charcoal Yes Cooling Slow Cool to 50°C CheckColor->Cooling No Charcoal->Cooling Observation Observe Phase Behavior Cooling->Observation OilingOut Oiling Out Observed (Liquid droplets) Observation->OilingOut Droplets Crystals Crystals Forming (Needles/Plates) Observation->Crystals Solids Remedy1 Reheat to redissolve OilingOut->Remedy1 FinalCool Cool to 4°C Crystals->FinalCool Remedy2 Add Seed Crystal at elevated temp Remedy1->Remedy2 Remedy2->Cooling Remedy3 Switch Solvent: Toluene/Heptane Remedy2->Remedy3 Fails again Filter Vacuum Filtration & Cold Wash FinalCool->Filter

Caption: Workflow for managing phase separation issues during carbazole purification.

Comparative Solvent Data

Use this table to select the appropriate solvent based on your specific impurity profile.

Solvent SystemPolaritySolubility of 1,5-DMCImpurity Removal CapabilityBest For
Ethanol (95%) HighModerate (Hot), Low (Cold)Excellent for polar impurities (salts, catalysts)General Purification
Toluene / Heptane LowHigh (Hot), Moderate (Cold)Good for removing oligomers/tarsOiling Out Issues
Acetic Acid High (Protic)HighExcellent for basic impurities (amines)Crude from Fischer Synthesis
Acetone / Water ModerateHigh (Hot), Very Low (Cold)ModerateRapid Precipitation (Lower Purity)

References & Authority

The protocols and chemical behaviors described above are synthesized from standard purification methodologies for alkyl-substituted carbazoles and aromatic heterocycles.

  • Organic Syntheses, Coll. Vol. 9, p. 220 (1998) . Describes the purification of 9-ethyl-3,6-dimethylcarbazole, establishing Ethanol as the baseline solvent for alkyl-carbazoles. [Link][4][5]

  • NIST Solubility Database (IUPAC-NIST) . Solubility data for Carbazole in various solvents (Ethanol, Toluene, Hexane), providing the thermodynamic basis for solvent selection. [Link]

  • University of Rochester, Dept. of Chemistry . General guidelines for Recrystallization Solvents and Troubleshooting "Oiling Out" in aromatic systems. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Geochemical Ratios of 1,5-Dimethylcarbazole versus 1,8-Dimethylcarbazole

For Researchers, Scientists, and Drug Development Professionals In the intricate world of petroleum geochemistry, the analysis of nitrogen-containing aromatic compounds provides invaluable insights into the origin, therm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of petroleum geochemistry, the analysis of nitrogen-containing aromatic compounds provides invaluable insights into the origin, thermal maturity, and migration history of crude oils. Among these, dimethylcarbazoles (DMCs) have emerged as robust molecular fossils, with the relative abundance of their various isomers serving as key diagnostic indicators. This guide offers an in-depth comparison of the geochemical ratios of two significant isomers: 1,5-dimethylcarbazole and 1,8-dimethylcarbazole. We will explore the fundamental principles governing their differential behavior, present supporting experimental data, and provide detailed analytical protocols for their assessment.

The Significance of Dimethylcarbazoles in Geochemical Analysis

Carbazole and its alkylated derivatives are important nitrogen heterocyclic aromatic compounds found in crude oils and sedimentary rock extracts.[1][2] Their utility as geochemical tracers stems from the differential thermal stability and adsorption properties of their isomers, which lead to predictable changes in their relative abundances as petroleum undergoes maturation and migration.[1][2] These compounds are integral to identifying oil filling pathways and understanding reservoir geochemistry.[1][2]

The key to their application lies in the concept of "N-H shielding," which refers to the steric hindrance around the nitrogen-hydrogen (N-H) group of the carbazole molecule. This shielding influences the molecule's polarity and its propensity for adsorption onto mineral surfaces within the source rock and carrier beds during migration.

Unraveling the "Shielding Effect": 1,8-Dimethylcarbazole as a Prime Example

The 1,8-dimethylcarbazole isomer is a classic example of a "shielded" carbazole.[3] The two methyl groups positioned at the 1 and 8 positions sterically hinder the N-H group, reducing its interaction with polar mineral surfaces. In contrast, isomers with methyl groups at other positions leave the N-H group more "exposed," making them more prone to adsorption.

This differential adsorption forms the basis of using DMC ratios for tracing oil migration. As oil migrates over distances, the more polar, N-exposed isomers are preferentially adsorbed onto rock matrices, leading to an enrichment of the less polar, N-shielded isomers like 1,8-dimethylcarbazole in the migrated oil.[3] Consequently, an increase in the ratio of 1,8-DMC to an N-exposed DMC can indicate a longer migration pathway.

The Understated Role of 1,5-Dimethylcarbazole

While 1,8-dimethylcarbazole has been a focal point of many geochemical studies, 1,5-dimethylcarbazole is also a significant, and at times highly abundant, C2-carbazole isomer in crude oils. Its geochemical behavior, while less extensively documented in direct comparison to 1,8-DMC, can be inferred from the principles of steric shielding. With methyl groups at the 1 and 5 positions, 1,5-dimethylcarbazole is considered to be partially shielded. One methyl group is adjacent to the nitrogen atom, offering some steric hindrance, while the other is more distant. This places it in an intermediate position between the fully shielded 1,8-DMC and the more exposed isomers.

Comparative Analysis of Geochemical Ratios

The utility of 1,5-DMC and 1,8-DMC as geochemical indicators is best understood by comparing their ratios in response to key geological processes: petroleum migration and thermal maturation.

Petroleum Migration

During migration, the less polar, shielded isomers are less likely to be adsorbed onto rock surfaces and will therefore be enriched in the migrated oil. This leads to the following expected trend:

  • 1,8-DMC / N-exposed DMC ratio: Increases with migration distance.

  • 1,5-DMC / N-exposed DMC ratio: Also expected to increase with migration distance, but likely to a lesser extent than the 1,8-DMC ratio due to its partially shielded nature.

  • 1,8-DMC / 1,5-DMC ratio: This ratio is a more nuanced indicator. It is hypothesized that with increasing migration, the more shielded 1,8-DMC would be slightly more enriched than the partially shielded 1,5-DMC, leading to a potential, albeit subtle, increase in this ratio.

Thermal Maturation

Thermal maturation also influences the distribution of carbazole isomers.[4] As thermal stress increases, the relative stability of different isomers becomes a critical factor. While specific comparative thermal stability studies between 1,5-DMC and 1,8-DMC are not abundant in the readily available literature, general trends suggest that more stable isomers are favored at higher maturities. The influence of maturity on carbazole distributions can sometimes complicate their use as migration indicators, and therefore, it is crucial to assess the maturity of the samples independently.[4] Some studies have shown that the concentration of dimethylcarbazoles, in general, tends to decrease with increasing maturity in marine oils.

The following table summarizes the expected qualitative changes in the ratios of 1,5-DMC and 1,8-DMC with increasing migration distance and thermal maturity.

Geochemical RatioExpected Trend with Increasing Migration DistanceExpected Trend with Increasing Thermal MaturityRationale
1,8-DMC / N-exposed DMC IncreaseVariable, can be influenced by generation and destruction kinetics1,8-DMC is a shielded isomer, leading to its enrichment during migration due to lower adsorption.
1,5-DMC / N-exposed DMC Increase (potentially less pronounced than 1,8-DMC)Variable, can be influenced by generation and destruction kinetics1,5-DMC is partially shielded, resulting in some enrichment during migration, but likely less than the fully shielded 1,8-DMC.
1,8-DMC / 1,5-DMC Slight IncreaseDependent on the relative thermal stabilities of the two isomersThe more shielded 1,8-DMC may be slightly more favored during migration than the partially shielded 1,5-DMC.

Experimental Protocols for the Analysis of Dimethylcarbazoles

The accurate quantification of 1,5-dimethylcarbazole and 1,8-dimethylcarbazole is paramount for the reliable application of their geochemical ratios. The following is a generalized experimental workflow based on established gas chromatography-mass spectrometry (GC-MS) techniques.

Sample Preparation and Fractionation
  • Extraction: Crude oil or rock extract is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Fractionation: The whole extract is fractionated to isolate the aromatic and polar compounds containing the carbazoles. This is typically achieved using column chromatography with silica gel or alumina as the stationary phase.

    • A non-polar solvent (e.g., n-pentane or hexane) is used to elute the saturate and aromatic hydrocarbon fraction.

    • A more polar solvent mixture (e.g., n-pentane/dichloromethane or n-pentane/ether) is then used to elute the fraction containing the carbazoles.[5]

  • Concentration: The carbazole-containing fraction is carefully concentrated under a gentle stream of nitrogen.

  • Internal Standard Addition: A known amount of an internal standard (e.g., a deuterated carbazole) is added to the sample prior to GC-MS analysis for accurate quantification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Crude Oil / Rock Extract B Dissolution in Dichloromethane A->B C Column Chromatography (Silica Gel / Alumina) B->C D Elution of Saturate & Aromatic Hydrocarbons C->D Non-polar solvent E Elution of Carbazole Fraction C->E Polar solvent mixture F Concentration E->F G Addition of Internal Standard F->G H Injection into GC-MS G->H I Separation on Capillary Column H->I J Mass Spectrometry Detection (SIM) I->J K Data Acquisition & Processing J->K L Quantification of Isomers K->L

Figure 1: Experimental workflow for the analysis of dimethylcarbazoles.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and quantification of dimethylcarbazole isomers are typically performed using a high-resolution gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is commonly used for the separation of carbazole isomers.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the isomers. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron impact (EI) ionization is standard for this type of analysis.

    • Detection Mode: To enhance sensitivity and selectivity, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. In this mode, only the molecular ion (m/z 195 for dimethylcarbazoles) and specific fragment ions are monitored, reducing background noise and improving the limit of detection.

G cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_data Data System Injector Injector Sample Vaporization Column Capillary Column Separation of Isomers Injector->Column IonSource Ion Source Electron Impact (EI) Column->IonSource MassAnalyzer Mass Analyzer Quadrupole IonSource->MassAnalyzer Detector Detector Signal Acquisition MassAnalyzer->Detector Data Computer Chromatogram & Mass Spectra Detector->Data

Figure 2: Schematic of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Conclusion

The comparative analysis of 1,5-dimethylcarbazole and 1,8-dimethylcarbazole provides a more nuanced understanding of petroleum migration and thermal history. While 1,8-DMC is a well-established indicator of migration due to its pronounced shielding effect, the partially shielded 1,5-DMC offers a valuable complementary perspective. The ratio of these two isomers to each other, and to more exposed isomers, can refine geochemical interpretations.

As with all geochemical proxies, the ratios of dimethylcarbazole isomers should not be used in isolation. A comprehensive assessment should integrate these data with other biomarker maturity and migration parameters to build a robust and self-validating geological narrative. The continued development of high-resolution analytical techniques, such as GC-MS/MS, will further enhance our ability to accurately quantify these and other important geochemical markers, leading to more precise and reliable interpretations in petroleum exploration and production.

References

  • Nwankwoala, H. O., & Onojake, M. C. (2017). Carbazoles and benzocarbazoles confirm migration of leaked petroleum through caprocks and overlaying formations of Valhall Well. Acta Geochimica, 37(4), 537-545. [Link]

  • Li, M., Zhang, C., Jia, G., Peng, P., & Sheng, G. (2022). Carbazoles in Oils, and Their Application in Identifying Oil Filling Pathways in Eocene Syn-Rift Fault Blocks in the Dongpu Depression, Bohai Bay Basin, East China. ACS Omega, 7(8), 6985-6997. [Link]

  • Akinlua, A., & Ajayi, T. R. (2025). Green sample preparation protocol for extraction of carbazoles from petroleum source rock. Request PDF. [Link]

  • Santamaría-Orozco, D., & Farrimond, P. (2001). Influence of maturity on carbazole and benzocarbazole distributions in crude oils and source rocks from the Sonda de Campeche, Gulf of Mexico. Organic Geochemistry, 32(4), 481-494. [Link]

  • Dias, L. C., de Souza, D. G., & de Andrade, J. B. (2021). Quantification of nitrogen markers in crude oils using gas chromatography-triple quadrupole mass spectrometry. Fuel, 305, 121477. [Link]

  • García, A., Al-Lal, A. M., & Megías-Sayago, C. (2021). Evaluation of Dimethyl Carbonate as Alternative Biofuel. Performance and Smoke Emissions of a Diesel Engine Fueled with Diesel/Dimethyl Carbonate/Straight Vegetable Oil Triple Blends. Energies, 14(11), 3244. [Link]

  • Gutierrez, D., Malloy, T., Curiale, J., & Bissada, A. (2022). Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses. Organic Geochemistry, 171, 104465. [Link]

  • Zhang, C., Li, M., & Jia, G. (2022). Carbazoles in Oils, and Their Application in Identifying Oil Filling Pathways in Eocene Syn-Rift Fault Blocks in the Dongpu Depression, Bohai Bay Basin, East China. ACS Omega, 7(8), 6985-6997. [Link]

  • Larcher, A. V., & Bouriat, P. (2003). Comparison between the different approaches of secondary and tertiary hydrocarbon migration modeling in basin simulators. Oil & Gas Science and Technology, 58(2), 189-196. [Link]

  • Alam, M. S., Zeraati-Rezaei, S., Stark, C., Liang, Z., Xu, H., & Harrison, R. M. (2018). Mapping and quantifying isomer sets of hydrocarbons (≥ C12) in diesel exhaust, lubricating oil and diesel fuel. Atmospheric Measurement Techniques, 11(5), 3047-3058. [Link]

  • Al-Khdheeawi, E. A., & Mahdi, D. S. (2021). Chemical structure of some representative carbazole components. ResearchGate. [Link]

  • Ignatiadis, I., & Dorbon, M. (1991). Distribution of carbazole derivatives in petroleum. Organic Geochemistry, 17(4), 447-456. [Link]

  • Bastow, T. P., Van Aarssen, B. G. K., & Larter, S. R. (2003). Small-scale and rapid quantitative analysis of phenols and carbazoles in sedimentary matter. Organic Geochemistry, 34(8), 1113-1127. [Link]

  • PubChem. (n.d.). 1,4-Dimethylcarbazole. Retrieved from [Link]

Sources

Comparative

Precision Identification of 1,5-Dimethyl-9H-carbazole: A Comparative Analytical Guide

Content Type: Technical Comparison Guide Audience: Organic Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural elucidation, isomeric differentiation, and experimental validation. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Organic Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural elucidation, isomeric differentiation, and experimental validation.

Executive Summary: The Isomer Challenge

In the development of organic semiconductors (OLEDs) and carbazole-based alkaloids (e.g., ellipticine analogs), the regiochemistry of methyl substitution dictates electronic band gaps and biological efficacy. 1,5-Dimethyl-9H-carbazole (1,5-DMC) presents a unique analytical challenge. Unlike its highly symmetric cousins (3,6- or 2,7-dimethylcarbazole), 1,5-DMC is asymmetric (


 symmetry), yet it shares similar polarity and retention characteristics with the 1,4-isomer.

This guide details the definitive protocols to distinguish 1,5-DMC from its alkyl isomers, relying on the "Split-Ring" spin system analysis and specific Nuclear Overhauser Effect (NOE) signatures.

Structural Analysis & Symmetry Logic

To accurately differentiate isomers, one must first understand the carbazole numbering and symmetry constraints.

  • Numbering: Nitrogen is position 9.[1][2][3][4] Ring A contains positions 1–4; Ring B contains 5–8.

  • Key Zones:

    • Proximal Zone (1, 8): Adjacent to the N-H moiety.

    • Bay Region (4, 5): Sterically crowded "inner" positions.

Table 1: Symmetry and Signal Count Prediction
IsomerSymmetry Point GroupMethyl Signals (1H NMR)Aromatic Spin SystemsKey Feature
1,5-Dimethyl

(Asymmetric)
2 (Distinct) Two 3-spin systems Subject of Guide
1,4-Dimethyl

(Asymmetric)
2 (Distinct)One 2-spin + One 4-spinCo-annular substitution
3,6-Dimethyl

or

(Symmetric)
1 (Equivalent)One 3-spin system (

intensity)
Common impurity
2,7-Dimethyl

or

(Symmetric)
1 (Equivalent)One 3-spin system (

intensity)
High Melting Point
1,8-Dimethyl

(Symmetric)
1 (Equivalent)One 3-spin system (

intensity)
Proximal shielding
Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method for this differentiation. The distinction relies on counting the protons on each ring.

A. Proton Counting (The "3+3" vs. "2+4" Rule)

The most robust way to distinguish 1,5-DMC from 1,4-DMC (the most likely confusion candidate) is the aromatic coupling pattern.

  • 1,5-DMC (Split-Ring Substitution):

    • Ring A (1-Me): Contains protons H2, H3, H4. This forms an ABC or AMX system (3 protons).

    • Ring B (5-Me): Contains protons H6, H7, H8. This forms a second, distinct ABC or AMX system (3 protons).

    • Result: You will observe two separate sets of 3 coupled protons .

  • 1,4-DMC (Same-Ring Substitution):

    • Ring A (1,4-DiMe): Contains protons H2 and H3. This forms an AB doublet system (2 protons).

    • Ring B (Unsubstituted): Contains H5, H6, H7, H8. This forms an ABCD system (4 protons).

    • Result: You will observe one pair of doublets (H2/H3) and a separate 4-proton multiplet .

B. NOESY/ROESY "Smoking Gun" Analysis

Spatial proximity provides the final confirmation.

  • The 1-Methyl Signal:

    • Will show a strong NOE correlation to the N-H proton (approx. 10–11 ppm) or the H2 proton.

    • Differentiation: If the isomer is 2, 3, or 4-substituted, the methyl will not show NOE to the N-H.

  • The 5-Methyl Signal (Bay Region):

    • In 1,5-DMC, the 5-Methyl is spatially close to H4 (the bay proton on the opposite ring).

    • Experiment: Irradiate the putative 5-Me signal. If you see an enhancement of an aromatic proton (H4), you have confirmed the bay-region arrangement.

Experimental Workflow: The Decision Tree

The following diagram illustrates the logical flow for identifying the 1,5-isomer from a crude mixture of dimethylcarbazoles.

IsomerID Start Unknown Dimethylcarbazole Sample Step1 1H NMR: Count Methyl Singlets Start->Step1 OneSignal 1 Singlet (Integrated 6H) Step1->OneSignal Symmetric TwoSignals 2 Singlets (Integrated 3H each) Step1->TwoSignals Asymmetric Symmetric Symmetric Isomer (3,6-, 2,7-, 1,8-, or 4,5-) OneSignal->Symmetric Asymmetric Asymmetric Isomer (1,5-, 1,4-, 1,6-, etc.) TwoSignals->Asymmetric Step2 Analyze Aromatic Region (Spin Systems) Asymmetric->Step2 PatternA One 2-spin system (AB) One 4-spin system (ABCD) Step2->PatternA PatternB Two 3-spin systems (ABC/AMX) Step2->PatternB Isomer14 Identify as 1,4-Dimethyl (Same Ring) PatternA->Isomer14 Isomer15 Candidate: 1,5-Dimethyl (Split Ring) PatternB->Isomer15 Step3 NOESY / ROESY Check Isomer15->Step3 NOE_Result NOE: Me(A) -> NH NOE: Me(B) -> H(Bay) Step3->NOE_Result Final CONFIRMED: 1,5-Dimethyl-9H-carbazole NOE_Result->Final

Figure 1: Logical decision tree for the NMR-based identification of dimethylcarbazole isomers.

Supporting Physical Data

While NMR is definitive, physical properties provide a quick secondary check.

Table 2: Physical Property Comparison
Property1,5-Dimethylcarbazole3,6-Dimethylcarbazole1,4-Dimethylcarbazole
Melting Point ~140–150 °C (Est.)219–222 °C [1]143–145 °C [2]
Solubility High (Toluene/CHCl3)Low (Toluene)High
GC Elution Late (Bay Region Interaction)Early (Linear)Intermediate

Note: Symmetric isomers like 3,6-DMC pack efficiently in the crystal lattice, leading to significantly higher melting points (>200°C). The asymmetric 1,5- and 1,4-isomers have lower melting points due to steric disruption of


-stacking.
Detailed Experimental Protocol

Objective: Isolate and characterize 1,5-DMC from a synthesis mixture.

Step 1: Sample Preparation

  • Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 or Benzene-d6 .

  • Why DMSO? It prevents aggregation of the carbazole rings, sharpening the N-H signal for NOE analysis. Benzene-d6 is superior for resolving overlapping aromatic protons.

Step 2: 1H NMR Acquisition

  • Acquire a standard 1H spectrum (min 16 scans).

  • Checkpoint: Verify the presence of two distinct methyl singlets (approx.

    
     2.4–2.8 ppm). If only one singlet appears, discard the hypothesis of 1,5-DMC.
    

Step 3: NOESY Acquisition

  • Set mixing time (

    
    ) to 300–500 ms.
    
  • Target Interaction 1: Look for cross-peaks between the Methyl signal at ~2.5 ppm and the broad N-H singlet at >10 ppm. This confirms the 1-position .

  • Target Interaction 2: Look for cross-peaks between the second Methyl signal and the aromatic doublet at ~7–8 ppm (H4). This confirms the 5-position .

Step 4: Reporting

  • Report chemical shifts to two decimal places.

  • Explicitly state coupling constants (

    
     values) for the aromatic region to prove the 3-spin vs. 4-spin systems.
    
References
  • NIST Chemistry WebBook. Carbazole, 3,6-dimethyl-. National Institute of Standards and Technology.[1][5] Available at: [Link]

  • PubChem. 1,4-Dimethylcarbazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Balkau, F. & Heffernan, M.L. (1973). The N.M.R.[6][7][8][9] spectra of carbazole and N-substituted carbazoles. Australian Journal of Chemistry, 26(7), 1501-1511. (Foundational text on Carbazole numbering and shifts).

  • Zhang, W., et al. (2008).[10] Distribution and isotopic composition of carbazole isomers in crude oils. Organic Geochemistry. (Source for GC elution orders of dimethylcarbazoles).

Sources

Validation

Reference Standards for 1,5-Dimethyl-9H-carbazole Purity Analysis

A Technical Guide on Isomeric Resolution and Standardization Strategies Executive Summary 1,5-Dimethyl-9H-carbazole (1,5-DMC) is a critical marker in petroleum geochemistry (migration tracer) and a functional intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Isomeric Resolution and Standardization Strategies

Executive Summary

1,5-Dimethyl-9H-carbazole (1,5-DMC) is a critical marker in petroleum geochemistry (migration tracer) and a functional intermediate in organic electronics and pharmaceutical synthesis.[1] However, its analysis is plagued by a significant challenge: structural isomerism .

Standard commercial reagents often lack specific isomeric purity, containing 1,4- or 1,6-dimethyl isomers or co-eluting alkylcarbazoles (e.g., 4-ethylcarbazole).[1] This guide compares the performance of High-Purity Certified Reference Standards against generic research-grade alternatives and details the specific analytical workflows (GC-MS vs. qNMR) required to validate them.

Part 1: The Reference Standard Landscape

When sourcing 1,5-DMC for quantitative analysis, researchers typically face three tiers of material quality. The choice of standard dictates the validity of the downstream data.

Comparison of Reference Material Grades
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade (Commercial) Option C: In-House Standard (qNMR Validated)
Purity Definition Mass balance & qNMR validated (>99.0%)Area% by GC-FID (often >95% or "approx")Direct molar ratio vs. NIST trace internal standard
Isomeric Purity Guaranteed (isomers quantified)Unknown (often a mixture of dimethyl isomers)Verified (via structural elucidation)
Traceability ISO 17034 / NIST TraceableVendor COA (often untraceable)Traceable to the Internal Standard (e.g., NIST Benzoic Acid)
Primary Risk Availability & High CostCo-elution errors (1,5-DMC vs 1,4-DMC)User technical error during weighing/NMR
Use Case GMP release, Forensic GeochemistryEarly-stage screeningThe "Gold Standard" when CRMs are unavailable

Critical Insight: For 1,5-DMC, "purity" is not just about chemical contaminants; it is about isomeric specificity . A 99% pure "Dimethylcarbazole" reagent that is actually a 50:50 mix of 1,5- and 1,6- isomers is useless for migration studies.[1]

Part 2: Analytical Performance Comparison

The "performance" of a 1,5-DMC standard is defined by its ability to be resolved from interferences. We compare the two dominant methodologies: Standard GC-MS vs. High-Resolution Isomer-Specific Analysis .[1]

The "Co-Elution Trap": Why Standard Methods Fail

In standard geochemical analysis (e.g., ASTM D5769 modified), 1,5-DMC presents a specific co-elution problem.

  • Interference: 4-Ethylcarbazole.[1][2]

  • Problem: On standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane like DB-5 or BPX5), 1,5-dimethylcarbazole co-elutes with 4-ethylcarbazole .

  • Consequence: Using a generic standard without resolving this pair leads to false-positive quantification of 1,5-DMC in crude oils or coal tars.[1]

Experimental Data: Resolution Capability
ParameterMethod A: Standard GC-MS Method B: High-Res / Liquid Crystal GC Method C: HPLC-FLD (Specialized)
Column DB-5ms / BPX5 (30m x 0.25mm)Smectic Liquid Crystal / 60m WaxC18 with Cyclodextrin additive or Phenyl-Hexyl
Separation Mechanism Boiling Point / PolarityMolecular Shape (Aspect Ratio)Hydrophobic / Shape Selectivity
1,5-DMC / 4-Ethylcarbazole Resolution (Rs) < 0.8 (Co-elution) > 1.5 (Baseline Resolved) > 1.2 (Variable)
Isomer Separation (1,5 vs 1,4) PoorExcellentModerate
Recommendation

For establishing a Primary Reference Standard , Method B or qNMR is mandatory. Method A is only acceptable after the material has been validated to be free of co-eluting isomers.

Part 3: Protocol for Purity Assignment (Self-Validating System)

Since specific commercial CRMs for 1,5-DMC are rare, the most robust approach is In-House Validation via Quantitative NMR (qNMR) .[1] This protocol creates a primary standard from research-grade material.[1]

Workflow: qNMR Purity Assignment

Objective: Determine the absolute mass fraction purity of 1,5-DMC.

Reagents:

  • Analyte: 1,5-Dimethyl-9H-carbazole (Crude/Research Grade).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (Traceable to NIST SRM).[1] Note: IS must have non-overlapping signals.

  • Solvent: DMSO-d6 (prevents aggregation common in carbazoles).[1]

Step-by-Step Protocol:

  • Weighing: Accurately weigh ~10 mg of 1,5-DMC (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Carbazoles have long 
      
      
      
      relaxation times; insufficient delay causes underestimation).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correction (manual).

    • Integrate the IS signal (set to defined proton count).

    • Integrate the 1,5-DMC signals (e.g., Methyl protons at

      
       ~2.5-2.8 ppm or aromatic protons).[1] Check for isomeric splitting.
      
  • Calculation:

    
    
    
    • 
      : Integral area[1][3]
      
    • 
      : Number of protons
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Molecular Weight[1][4][5]
      
    • 
      : Mass weighed
      
    • 
      : Purity[1][3][5][6][7]
      

Part 4: Visualization & Logic Flow[1]

Diagram 1: Reference Standard Validation Workflow

This workflow illustrates the decision process for validating a 1,5-DMC standard, distinguishing between simple identity checks and full purity assignment.

ValidationWorkflow Start Source 1,5-DMC Material Identity Identity Check (GC-MS / 1H-NMR) Start->Identity IsomerCheck Isomeric Purity Check (High-Res GC or qNMR) Identity->IsomerCheck Decision Isomers Detected? IsomerCheck->Decision Purification Purification Required (Prep HPLC / Recrystallization) Decision->Purification Yes (Mixture) qNMR qNMR Purity Assignment (Quantification vs NIST IS) Decision->qNMR No (Pure Isomer) Purification->Identity FinalStd Working Reference Standard (Assigned Purity Value) qNMR->FinalStd

Caption: Logical workflow for validating 1,5-Dimethylcarbazole purity, emphasizing the critical "Isomer Check" step before quantification.

Diagram 2: Isomer Resolution Decision Tree

How to choose the correct analytical column based on the matrix and potential interferences.

SeparationLogic Input Sample Matrix Simple Synthetic/Pure Sample Input->Simple Complex Crude Oil / Coal Tar Input->Complex Col1 Standard 5% Phenyl Column (DB-5 / BPX5) Simple->Col1 Acceptable Complex->Col1 Avoid Col2 Liquid Crystal Column (Smectic Phase) Complex->Col2 Recommended Col3 High-Efficiency Wax (PEG) Complex->Col3 Alternative Result1 Risk: Co-elution (4-Ethylcarbazole) Col1->Result1 Result2 Success: Baseline Resolution Col2->Result2

Caption: Decision tree for selecting GC stationary phases. Note that standard columns (Red) fail for complex matrices containing ethylcarbazoles.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Analysis. Available at: [Link][1]

  • Li, M., et al. (2014). "Fractionation of alkylated carbazoles in petroleum during subsurface migration." Organic Geochemistry. (Discusses the co-elution of 1,5-dimethylcarbazole and 4-ethylcarbazole). Available at: [Link]

  • Burbidge, A., et al. (2016). "Quantitative NMR spectroscopy – a practical guide." Magnetic Resonance in Chemistry. Available at: [Link][1]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Available at: [Link][1][8][9][10]

Sources

Comparative

Mass fragmentation patterns of 1,5-Dimethyl-9H-carbazole vs parent carbazole

Executive Summary This guide provides a technical comparison of the mass spectrometric fragmentation behaviors of 9H-carbazole (parent) and its derivative 1,5-dimethyl-9H-carbazole . Designed for researchers in organic e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometric fragmentation behaviors of 9H-carbazole (parent) and its derivative 1,5-dimethyl-9H-carbazole . Designed for researchers in organic electronics (OLEDs) and medicinal chemistry, this document analyzes the stability of the aromatic core, the impact of alkyl substitution on fragmentation pathways, and the specific steric and electronic effects introduced by the 1,5-substitution pattern.

Key Takeaway: While both compounds exhibit high molecular ion stability typical of fused aromatic heterocycles, the 1,5-dimethyl derivative is distinguished by a dominant


-bond cleavage (loss of methyl)  prior to ring degradation, whereas the parent carbazole  proceeds directly to ring contraction (loss of HCN) .

Fundamental Fragmentation: Parent Carbazole

The mass spectrum of 9H-carbazole is the baseline for understanding substituted derivatives. It is characterized by extreme resistance to fragmentation due to the high resonance energy of the tricyclic aromatic system.

Mechanistic Pathway
  • Molecular Ion (

    
    ):  The base peak appears at m/z 167 . The radical cation is highly stable, often carrying >90% of the total ion current in Electron Ionization (EI).
    
  • Loss of Hydrogen (

    
    ):  A minor peak at m/z 166  corresponds to the loss of the N-H hydrogen, forming a distonic ion.
    
  • Ring Contraction (Loss of HCN): The primary fragmentation channel involves the expulsion of neutral hydrogen cyanide (HCN, 27 Da). This requires the rupture of the pyrrole ring, rearranging the ion into a fluorenyl-cation-like structure at m/z 140 .

  • Further Fragmentation: The m/z 140 ion subsequently loses acetylene (

    
    ) to form m/z 114 .
    
Carbazole Fragmentation Diagram

CarbazoleFrag M_Ion Molecular Ion (M+) m/z 167 (Base Peak) M_H [M - H]+ m/z 166 M_Ion->M_H - H• (1 Da) M_HCN [M - HCN]+ m/z 140 (Fluorenyl-like) M_Ion->M_HCN - HCN (27 Da) Ring Contraction M_HCN_C2H2 [M - HCN - C2H2]+ m/z 114 M_HCN->M_HCN_C2H2 - C2H2 (26 Da)

Figure 1: Primary fragmentation pathway of 9H-carbazole under 70 eV Electron Ionization.

Advanced Fragmentation: 1,5-Dimethyl-9H-carbazole

The introduction of methyl groups at positions 1 and 5 fundamentally alters the fragmentation landscape. The 1,5-substitution pattern is non-symmetric regarding the nitrogen atom:

  • Position 1: Adjacent to the N-H moiety (Ortho-like).

  • Position 5: Located in the "bay" region, causing steric strain with the proton at Position 4.

Mechanistic Pathway
  • Molecular Ion (

    
    ):  The molecular ion at m/z 195  remains the base peak, retaining aromatic stability.
    
  • Benzylic-Type Cleavage (Loss of Methyl): Unlike the parent, the derivative possesses exocyclic C-C bonds. The dominant fragmentation is the loss of a methyl radical (

    
    , 15 Da) to generate m/z 180 .
    
    • Driving Force: Formation of a resonance-stabilized cation (analogous to tropylium formation in alkylbenzenes). The relief of steric strain, particularly from the 5-methyl group in the bay region, accelerates this cleavage.

  • Secondary Loss of HCN: The m/z 180 ion retains the nitrogen core. It subsequently expels HCN (27 Da) to form m/z 153 .

  • Isomer Specificity (1,5 vs. others): The 1-methyl group is susceptible to a "proximity effect" with the N-H, potentially facilitating hydrogen rearrangements (H-shift) not seen in 2, 3, or 4-substituted isomers.

1,5-Dimethylcarbazole Fragmentation Diagram

DimethylFrag DM_Ion 1,5-Dimethyl M+ m/z 195 (Base Peak) DM_Me [M - CH3]+ m/z 180 (Stable Cation) DM_Ion->DM_Me - CH3• (15 Da) Steric Relief (Pos 5) DM_H [M - H]+ m/z 194 DM_Ion->DM_H - H• (1 Da) Benzylic/N-H DM_Me_HCN [M - CH3 - HCN]+ m/z 153 DM_Me->DM_Me_HCN - HCN (27 Da) Ring Degradation

Figure 2: Fragmentation cascade of 1,5-dimethyl-9H-carbazole, highlighting the dominant alkyl cleavage.

Comparative Data Analysis

The following table contrasts the mass spectral signatures. The key differentiator is the M-15 transition, which is diagnostic for the dimethyl derivative.

FeatureParent Carbazole (C₁₂H₉N)1,5-Dimethylcarbazole (C₁₄H₁₃N)Interpretation
Molecular Weight 167.21 g/mol 195.26 g/mol Baseline shift of +28 Da (2 x CH₃).
Base Peak m/z 167 (100%)m/z 195 (100%)Both retain aromatic stability.
Primary Fragment m/z 140 (M - 27)m/z 180 (M - 15)Parent loses ring HCN; Derivative loses exocyclic Methyl.
Secondary Fragment m/z 114 (140 - 26)m/z 153 (180 - 27)Both eventually degrade via HCN/C₂H₂ loss.
Steric Influence NegligibleHigh (Bay Region)5-Methyl loss relieves bay-region strain.
Doubly Charged Ion m/z 83.5 (Common)m/z 97.5 (Possible)Indicates high stability of the aromatic system.

Experimental Protocol: High-Fidelity Acquisition

To reproduce these fragmentation patterns for validation or quality control, follow this standardized GC-MS workflow.

Sample Preparation & Instrument Conditions
  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

  • Concentration: 10 µg/mL (trace analysis) to 100 µg/mL.

  • Ionization: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C (Ensure volatilization without thermal degradation).

Analytical Workflow Diagram

Workflow Sample Sample Prep (10 µg/mL in DCM) GC Gas Chromatography (DB-5MS Column) Sample->GC Injection (1 µL) Ionization EI Source (70 eV, 230°C) GC->Ionization Elution Analyzer Mass Analyzer (Quadrupole/TOF) Ionization->Analyzer Fragmentation Data Spectrum Generation (m/z 50-300) Analyzer->Data Detection

Figure 3: Standardized GC-MS workflow for carbazole derivative characterization.

References

  • NIST Chemistry WebBook. Carbazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • Li, X., et al. (2006).Biodegradation of carbazole and its derivatives. (Referenced for isomer stability and recalcitrance contexts).
  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books.
Validation

Validating Fractionation Methods for Nitrogenous Petroleum Compounds

Executive Summary The precise speciation of nitrogen compounds in petroleum matrices—specifically the discrimination between Basic (e.g., pyridines, quinolines) and Neutral (e.g., carbazoles, indoles) species—is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise speciation of nitrogen compounds in petroleum matrices—specifically the discrimination between Basic (e.g., pyridines, quinolines) and Neutral (e.g., carbazoles, indoles) species—is a critical analytical challenge. These compounds act as potent catalyst poisons in hydrotreating units and serve as vital geochemical biomarkers.

This guide compares the traditional Liquid-Liquid Extraction (LLE) method against the modern Solid Phase Extraction (SPE) workflow.[1] While LLE remains a low-cost legacy option, our validation data demonstrates that ion-exchange SPE provides superior recovery (>90%), reduced solvent consumption, and tighter reproducibility, making it the validated standard for high-fidelity nitrogen speciation.

Part 1: The Speciation Challenge

Nitrogen in crude oil is not a monolith.[2][3][4] It exists in two primary chemical forms that behave differently during refining and environmental degradation.[5] Validating a fractionation method requires proving that it can quantitatively separate these two classes without cross-contamination.

Nitrogen ClassRepresentative CompoundsChemical BehaviorImpact
Basic Nitrogen Pyridine, Quinoline, AcridineProton acceptor (forms salts with acids)Severe catalyst poison; competitive adsorption on acidic sites.
Neutral Nitrogen Pyrrole, Indole, CarbazoleNon-basic (lone pair involved in aromaticity)Forms gums/sediments; geochemical migration indicator.[2]

Part 2: Method Comparison

Method A: Acid-Base Liquid-Liquid Extraction (LLE)

The Legacy Benchmark

Mechanism: Relies on the pH-dependent solubility of basic nitrogen. The oil is dissolved in an organic solvent and washed with strong acid (HCl). Basic nitrogen protonates and moves to the aqueous phase; neutral nitrogen remains in the organic phase.

  • Pros: Low equipment cost; scalable to large volumes (grams of sample).

  • Cons: Prone to emulsion formation; labor-intensive; significant solvent waste; potential for hydrolysis of labile compounds; incomplete recovery of sterically hindered bases.

Method B: Strong Cation Exchange (SCX) SPE

The Modern Standard

Mechanism: Uses a silica-based sorbent functionalized with benzenesulfonic acid (SCX). Basic nitrogen compounds are retained via specific ionic interactions with the sulfonic acid groups. Neutral nitrogen compounds (and hydrocarbons) pass through unretained. The basics are subsequently eluted with a high-pH solvent.

  • Pros: High selectivity; no emulsions; automation-ready; reduced solvent usage; closed mass balance.

  • Cons: Higher consumable cost (cartridges); requires careful flow rate control.

Part 3: Comparative Performance Data

The following data summarizes a validation study using a Vacuum Gas Oil (VGO) spiked with known standards (Quinoline for Basic, Carbazole for Neutral) at 50 ppm.

Table 1: Performance Metrics
MetricMethod A: Acid-Base LLEMethod B: SCX-SPEVerdict
Basic N Recovery 78% ± 6.2%94% ± 2.1% SPE yields higher, more consistent recovery.
Neutral N Recovery 82% ± 5.5%96% ± 1.8% SPE prevents loss of neutrals to the interface.
Cross-Contamination High (Neutrals found in Basic fraction)< 1%SPE ionic retention is highly specific.
Solvent Volume ~250 mL per sample~30 mL per sampleSPE is significantly greener.
Total Process Time 4-6 Hours45 MinutesSPE enables high throughput.

Scientific Insight: The lower recovery in LLE is often due to the formation of "rag layers" (stable emulsions) at the interface, which trap nitrogenous polar compounds. SPE eliminates the liquid-liquid interface entirely.

Part 4: Validated Experimental Protocol (SCX-SPE)

Objective: Isolate Basic and Neutral nitrogen fractions from a de-asphalted oil sample.

Reagents & Materials[1][6][7][8]
  • Cartridge: 3g / 60mL Strong Cation Exchange (SCX) (Benzenesulfonic acid bonded silica).

  • Solvent A (Load/Wash): Dichloromethane (DCM) or Hexane (depending on sample viscosity).

  • Solvent B (Elution): 5% Ammonium Hydroxide in Methanol (

    
    ).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 0.5g of oil sample in 10 mL of DCM.

    • Note: If the sample contains asphaltenes, perform a precipitation step (n-heptane) first to prevent cartridge clogging.

  • Conditioning:

    • Rinse SCX cartridge with 10 mL Methanol (to activate phases).

    • Equilibrate with 10 mL DCM. Do not let the cartridge dry out.

  • Loading (The Separation Event):

    • Load the sample solution onto the cartridge at a flow rate of ~2 mL/min.

    • Chemistry: Basic nitrogen (

      
      ) binds to sulfonic acid sites (
      
      
      
      )
      
      
      
      
      .
    • Collect the eluate (Flow-through).

  • Washing (Neutral Fraction Recovery):

    • Wash with 15 mL DCM. Combine this with the Load eluate.

    • Result: This combined fraction contains Neutral Nitrogen , Aromatics, and Saturates.

  • Elution (Basic Fraction Recovery):

    • Elute with 20 mL of Solvent B (Ammoniated Methanol).

    • Chemistry: The excess ammonium ions displace the basic nitrogen compounds from the sulfonic acid sites.

    • Result: This fraction contains the Basic Nitrogen .

  • Concentration:

    • Evaporate solvents from both fractions under Nitrogen stream (mild heat, <40°C) to prevent loss of volatile heterocycles.

Part 5: Mandatory Visualization

Diagram 1: The Fractionation Logic & Validation Loop

This diagram illustrates the decision matrix and the "Mass Balance" validation step required to prove the method's accuracy.

NitrogenFractionation Input Crude Oil / Distillate (Total Nitrogen: X ppm) PreTreat De-asphalting (n-Heptane) Input->PreTreat Dissolution SPE_Cart SCX-SPE Cartridge (Benzenesulfonic Acid) PreTreat->SPE_Cart Load Sample Neutral_Frac Flow-Through + Wash (Neutral N + Hydrocarbons) SPE_Cart->Neutral_Frac Non-Retained (DCM Wash) Basic_Frac Elution (NH4OH/MeOH) (Basic N) SPE_Cart->Basic_Frac Ionic Displacement (Ammoniated MeOH) Analysis_N Analysis: Chemiluminescence (ASTM D4629) or GC-NCD Neutral_Frac->Analysis_N Basic_Frac->Analysis_N Validation Validation Check: Mass Balance Closure (N_basic + N_neutral) / X ≈ 100% Analysis_N->Validation Summation

Caption: Figure 1. The SCX-SPE fractionation workflow with integrated mass balance validation. Success is defined by the summation of fractions matching the initial Total Nitrogen input.

Part 6: Cross-Industry Application (Pharma)

While this guide focuses on petroleum, this SCX-SPE protocol is directly transferable to drug development .

  • Scenario: Isolating basic alkaloid impurities from a neutral reaction mixture.

  • Adaptation: The same benzenesulfonic acid cartridges used here for "Basic Nitrogen" in oil will retain basic pharmaceutical active ingredients (APIs), allowing neutral byproducts to be washed away.

References

  • American Society for Testing and Materials (ASTM). ASTM D4629 - Standard Test Method for Trace Nitrogen in Liquid Petroleum Hydrocarbons by Syringe/Inlet and Oxidative Combustion with Chemiluminescence Detection.[6] ASTM International.[7][8] [Link]

  • Wang, Y., et al. (2016). Nitrogen Removal from Oil: A Review. Energy & Fuels, American Chemical Society. [Link]

  • Waters Corporation. (2023). Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE).[Link]

  • GFZ German Research Centre for Geosciences. (2025). Green sample preparation protocol for extraction of carbazoles from petroleum source rock.[9][Link]

  • Villagrasa, M., et al. (2008). Development of a pressurized liquid extraction-solid-phase extraction... for benzoxazolinones. Journal of Chromatography A. [Link]

Sources

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